4-(Trimethylsilyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
trimethyl(morpholin-4-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NOSi/c1-10(2,3)8-4-6-9-7-5-8/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOWIQMPCCUIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339899 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-42-8 | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trimethylsilyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Trimethylsilyl)morpholine
CAS Number: 13368-42-8
This technical guide provides a comprehensive overview of 4-(Trimethylsilyl)morpholine, a versatile reagent in organic synthesis and material science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to medicinal chemistry and drug discovery.
Chemical and Physical Properties
This compound, also known as N-(trimethylsilyl)morpholine, is a clear, colorless to pale yellow liquid.[1] It is a silylated derivative of morpholine, where the hydrogen atom on the nitrogen is replaced by a trimethylsilyl group. This modification imparts unique reactivity to the molecule, making it a useful tool in various chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13368-42-8 | [1] |
| Molecular Formula | C₇H₁₇NOSi | [2] |
| Molecular Weight | 159.30 g/mol | [2] |
| Boiling Point | 160 °C (lit.) | [3] |
| Density | 0.897 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n²⁰/D) | 1.441 (lit.) | [3] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |
| Form | Liquid | [3] |
Synthesis of this compound
The most common method for the synthesis of this compound is the direct silylation of morpholine with a suitable silylating agent, such as trimethylsilyl chloride (TMSCl). The reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the general method of silylating amines.
Materials:
-
Morpholine
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous triethylamine (Et₃N)
-
Anhydrous diethyl ether (Et₂O)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place a solution of morpholine in anhydrous diethyl ether under an inert atmosphere.
-
Add an equimolar amount of anhydrous triethylamine to the solution.
-
From the dropping funnel, add a solution of trimethylsilyl chloride in anhydrous diethyl ether dropwise to the stirred morpholine solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the reaction.
-
Cool the reaction mixture to room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Reactivity and Applications
This compound serves as a versatile reagent in organic synthesis, primarily as a silylating agent and a non-nucleophilic base.
Silylation of Alcohols and Other Functional Groups
This compound is an effective silylating agent for the protection of hydroxyl groups in alcohols, phenols, and carboxylic acids.[4] The trimethylsilyl (TMS) group is a common protecting group in multi-step organic synthesis due to its ease of introduction and removal under mild conditions.[5] The silylation reaction proceeds by the transfer of the trimethylsilyl group from the nitrogen atom of this compound to the oxygen atom of the hydroxyl group.
Application in Deoxynucleoside Synthesis
A significant application of silylation in drug development is the protection of hydroxyl groups in nucleosides during the synthesis of oligonucleotides and their analogs. While direct use of this compound is less documented than other silylating agents, its reactivity profile suggests its utility in this context. The protection of the 5'- and 3'-hydroxyl groups of deoxynucleosides is a critical step to ensure regioselective reactions at other positions of the molecule.
Precursor for Chemical Vapor Deposition
This compound has been investigated as a precursor for plasma-enhanced chemical vapor deposition (PECVD) to produce thin films.[6] The composition and properties of the deposited films can be controlled by varying the deposition parameters.
Role in Drug Discovery and Development
While this compound itself is not a therapeutic agent, the morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The incorporation of a morpholine ring can improve the pharmacokinetic properties of a drug molecule, such as solubility, metabolic stability, and oral bioavailability.
Morpholine-Containing Drugs and Their Signaling Pathways
Many drugs containing the morpholine moiety exert their therapeutic effects by modulating specific signaling pathways involved in disease progression. Understanding these pathways is crucial for the rational design of new drug candidates.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is frequently observed in cancer. Several PI3K/mTOR inhibitors containing a morpholine ring have been developed as anticancer agents.
PI3K/Akt/mTOR signaling pathway and inhibition.
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[10] Aberrant EGFR signaling is a hallmark of many cancers. Gefitinib, an EGFR tyrosine kinase inhibitor that contains a morpholine moiety, is used in the treatment of certain types of non-small cell lung cancer.
EGFR signaling pathway and inhibition by Gefitinib.
Linezolid is an oxazolidinone antibiotic that contains a morpholine ring. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex, a unique mechanism of action.[3][11][][13]
Mechanism of action of Linezolid.
Safety and Handling
This compound is a flammable liquid and vapor and causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and strong acids. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable reagent with diverse applications in organic synthesis and materials science. Its role as a silylating agent is particularly relevant to the field of drug discovery for the protection of functional groups in complex molecules like nucleosides. Furthermore, the prevalence of the morpholine scaffold in numerous approved drugs highlights the importance of this heterocyclic motif in medicinal chemistry. A thorough understanding of the properties, synthesis, and reactivity of this compound, as well as the biological significance of the morpholine ring, can empower researchers to leverage this compound in the development of new therapeutics and advanced materials.
References
- 1. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. This compound: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [bakhtiniada.ru]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Linezolid - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(trimethylsilyl)morpholine, a versatile reagent in organic chemistry. This document details a standard synthetic protocol and outlines the key analytical techniques used to verify its structure and purity.
Introduction
This compound, also known as N-(trimethylsilyl)morpholine, is an organosilicon compound featuring a morpholine ring N-silylated with a trimethylsilyl group. This modification imparts unique reactivity, making it a valuable reagent and building block in various chemical transformations. Its primary applications include serving as a protecting group for amines and alcohols, a reagent in deoxynucleoside synthesis, and as a precursor in materials science for the deposition of thin films.[1][2] The presence of the bulky and lipophilic trimethylsilyl group alters the steric and electronic properties of the morpholine nitrogen, rendering it a weaker base and modifying its nucleophilicity.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the reaction of morpholine with a suitable silylating agent, typically trimethylchlorosilane (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis via Silylation of Morpholine
This protocol is a representative procedure for the N-silylation of secondary amines, adapted for the synthesis of this compound.
Materials:
-
Morpholine
-
Trimethylchlorosilane (TMSCl)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether (or other suitable aprotic solvent like THF or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for filtration (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is placed under an inert atmosphere of argon or nitrogen.
-
Charging the Flask: To the flask, add morpholine (1.0 equivalent) and anhydrous diethyl ether. Begin stirring to ensure the solution is homogenous.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the solution.
-
Addition of Silylating Agent: Add trimethylchlorosilane (1.1 equivalents) dropwise to the stirred solution from the dropping funnel. The addition should be performed at a rate that maintains a gentle reflux. An exothermic reaction is expected, leading to the formation of triethylamine hydrochloride as a white precipitate.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous diethyl ether to recover any entrained product.
-
Purification: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound as a colorless to pale yellow liquid.[1]
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
The physical properties of this compound are well-documented and serve as a preliminary check of the compound's identity.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₇NOSi | [3] |
| Molecular Weight | 159.30 g/mol | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 160 °C (lit.) | |
| Density | 0.897 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.441 (lit.) |
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | t | 4H | O-CH ₂ |
| ~2.83 | t | 4H | N-CH ₂ |
| ~0.04 | s | 9H | Si-(CH ₃)₃ |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For 4-phenylmorpholine, the carbon attached to the oxygen typically appears around 67 ppm.[5] For this compound, the expected chemical shifts are as follows:
| Chemical Shift (ppm) | Assignment |
| ~67-68 | O-C H₂ |
| ~48-50 | N-C H₂ |
| ~0-1 | Si-(C H₃)₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1250, ~840 | Strong | Si-C stretching (from Si(CH₃)₃) |
| ~1115 | Strong | C-O-C stretching (ether) |
| ~930 | Strong | Si-N stretching |
Note: These are characteristic absorption bands. A full spectrum should be acquired for complete analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
| m/z | Relative Intensity (%) | Assignment |
| 159 | ~72 | [M]⁺ (Molecular ion) |
| 144 | ~75 | [M - CH₃]⁺ |
| 101 | ~83 | [M - Si(CH₃)₃ + H]⁺ or [Morpholine+H]⁺ |
| 86 | 100 | [M - Si(CH₃)₃]⁺ or [Morpholine]⁺ |
| 73 | ~81 | [Si(CH₃)₃]⁺ |
Note: Fragmentation patterns can vary depending on the ionization method.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Silylation Reaction Mechanism
The diagram below outlines the nucleophilic substitution mechanism for the silylation of morpholine with trimethylchlorosilane.
References
- 1. This compound | 13368-42-8 [chemicalbook.com]
- 2. This compound: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [bakhtiniada.ru]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound(13368-42-8) 1H NMR spectrum [chemicalbook.com]
- 5. acdlabs.com [acdlabs.com]
Physical and chemical properties of 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon compound that serves as a valuable reagent in organic synthesis. Its unique molecular structure, combining the reactivity of a silylated amine with the structural features of a morpholine ring, makes it a significant tool in various chemical transformations. This guide provides a comprehensive overview of its physical and chemical properties, spectral data, synthesis, and key applications, with a focus on its relevance to research and drug development.
Physical and Chemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is known to react slowly with moisture.[1] The key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 13368-42-8 | [1][2] |
| Molecular Formula | C₇H₁₇NOSi | [1][2] |
| Molecular Weight | 159.30 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [1][3] |
| Boiling Point | 160 °C (lit.) | [1][2] |
| 103-104 °C / 25 mmHg (lit.) | [2] | |
| Melting Point | <0 °C | [1] |
| Density | 0.897 g/mL at 25 °C (lit.) | [1][2] |
| Refractive Index (n20/D) | 1.441 (lit.) | [1][2] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1] |
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the trimethylsilyl group and the morpholine ring.
| Assignment | Chemical Shift (ppm) |
| -Si(CH₃)₃ | ~0.04 |
| -N-CH₂- (morpholine) | ~2.83 |
| -O-CH₂- (morpholine) | ~3.55 |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry
The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 159, consistent with its molecular weight.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include those for C-H, C-N, C-O, and Si-C bond vibrations.
Synthesis and Reactivity
Synthesis
This compound is typically synthesized by the reaction of morpholine with a trimethylsilylating agent, most commonly trimethylsilyl chloride (TMSCl), in the presence of a base to neutralize the hydrochloric acid byproduct.
References
4-(Trimethylsilyl)morpholine molecular weight and formula
An in-depth technical guide on the core molecular properties of 4-(Trimethylsilyl)morpholine, designed for researchers, scientists, and drug development professionals.
Physicochemical Data of this compound
This compound, also known as N-(Trimethylsilyl)morpholine, is an organosilicon compound utilized as a reagent in organic synthesis, including for the synthesis of deoxynucleosides.[1][2] Its key molecular identifiers and properties are summarized below.
| Data Point | Value |
| Molecular Formula | C₇H₁₇NOSi[2][3][4][5] |
| Molecular Weight | 159.30 g/mol [3][4] |
| CAS Number | 13368-42-8[1][3][5] |
| Appearance | Clear colorless to pale yellow liquid[1][2] |
| Density | 0.897 g/mL at 25 °C[1][3][4] |
| Boiling Point | 160 °C[1][3][4] |
| Refractive Index | n20/D 1.441[1][2][3][4] |
Structural and Logical Relationships
The following diagram illustrates the connection between the common name of the compound and its fundamental molecular properties.
Caption: Derivation of molecular weight from the molecular formula of the compound.
Experimental Protocol: Silylation of an Alcohol
A common application of this compound is in the protection of hydroxyl groups in alcohols through silylation. A generalized experimental protocol for this procedure is as follows:
Objective: To introduce a trimethylsilyl (TMS) protecting group onto a primary alcohol using this compound.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: The primary alcohol (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: this compound (1.2 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude silylated product.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure TMS-protected alcohol.
The workflow for this experimental protocol is visualized below.
Caption: Workflow for the silylation of an alcohol using this compound.
References
Spectroscopic Profile of 4-(Trimethylsilyl)morpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 4-(Trimethylsilyl)morpholine, a versatile organosilicon compound. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization, experimental methodologies, and a logical workflow for analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 3.550 | t | O-CH ₂ |
| 2.827 | t | N-CH ₂ |
| 0.044 | s | Si-(CH ₃)₃ |
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
Table 2: ¹³C NMR Spectroscopic Data
Table 3: Infrared (IR) Spectroscopic Data
A detailed peak list for the infrared spectrum of this compound is not available in the public domain spectral databases. However, the spectrum is typically acquired as a neat liquid film. Key expected absorptions based on the structure would include:
-
C-H stretching (alkane): ~2960-2850 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ and ~840 cm⁻¹
-
C-O-C stretching: ~1115 cm⁻¹
-
C-N stretching: ~1070 cm⁻¹
Table 4: Mass Spectrometry (MS) Data
The mass spectrum was obtained using electron ionization (EI) at 70 eV. The table below lists the major fragments and their relative intensities.
| m/z | Relative Intensity (%) | Tentative Fragment Assignment |
| 159 | 71.6 | [M]⁺ (Molecular Ion) |
| 144 | 74.5 | [M - CH₃]⁺ |
| 101 | 83.4 | [M - Si(CH₃)₃ + H]⁺ or [C₄H₉NO]⁺ |
| 100 | 16.8 | [M - Si(CH₃)₃]⁺ or [C₄H₈NO]⁺ |
| 86 | 100.0 | [M - Si(CH₃)₃ - CH₂]⁺ or [C₃H₆NO]⁺ |
| 73 | 81.0 | [Si(CH₃)₃]⁺ |
| 59 | 52.4 | [Si(CH₃)₂H]⁺ |
| 57 | 28.9 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 45 | 22.3 | [C₂H₅O]⁺ |
| 43 | 11.3 | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: A solution of this compound (approximately 5-10 mg) is prepared in deuterated chloroform (CDCl₃, ~0.7 mL). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm). The spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy: A more concentrated solution of this compound (approximately 20-50 mg) in CDCl₃ (~0.7 mL) is typically required. The spectrum is acquired on a 100 MHz NMR spectrometer with proton decoupling. TMS is used as the internal reference (δ 0.00 ppm). A sufficient number of scans and a suitable relaxation delay are employed to ensure the detection of all carbon signals, including quaternary carbons.
Infrared (IR) Spectroscopy
The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Mass spectral analysis is performed using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and introduced into the mass spectrometer. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
A Comprehensive Technical Guide to the Safe Handling, and Storage of 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety, handling, and storage protocols for 4-(Trimethylsilyl)morpholine (TMSM). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the chemical. This document is intended for professionals in research, development, and manufacturing who work with this versatile organosilicon compound.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow liquid.[1] It is primarily used as a reagent in organic synthesis, particularly for the protection of alcohols and amines, and in the preparation of siloxane-based materials.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 13368-42-8 | [1][2][3][4][5][6][7] |
| Molecular Formula | C7H17NOSi | [1][2][3][7] |
| Molecular Weight | 159.3 g/mol | [1][2][3][4][7] |
| Appearance | Clear colorless to pale yellow liquid | [1][2][8] |
| Boiling Point | 160 °C (lit.) | [1][3][8] |
| Density | 0.897 g/mL at 25 °C (lit.) | [1][3][8] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [4] |
| Refractive Index | n20/D 1.441 (lit.) | [1][3][8] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [1][8] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is a flammable liquid and causes severe skin burns and eye damage.[9][10][11]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: GHS-US classification[9]
Safe Handling Protocols
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[9] Local exhaust ventilation should be provided.[9]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[9][11]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[9][11] Use only non-sparking tools.[9][11]
-
Emergency Equipment: Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[9]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this chemical to determine the appropriate PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Specification | References |
| Eyes/Face | Safety goggles, face shield | Chemical goggles or a face shield are required. Contact lenses should not be worn. | [9] |
| Hands | Gloves | Neoprene or nitrile rubber gloves are recommended. | [9] |
| Skin/Body | Protective clothing | Wear suitable protective clothing to prevent skin contact. | [9] |
| Respiratory | Respirator | If inhalation exposure is possible, use a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator. | [9] |
Hygiene Measures
-
Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[9]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[9][11]
-
Avoid all eye and skin contact and do not breathe vapor and mist.[9]
Storage Procedures
Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] The recommended storage temperature is between 0 - 8 °C.[2] The storage area should be designated as a flammables area.[1][8]
-
Incompatible Materials: Keep away from acids, alcohols, oxidizing agents, peroxides, and water/moisture.[9] This substance is corrosive to metals.[12]
-
Security: Store in a locked-up area, accessible only to qualified or authorized personnel.[9]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
Accidental Release Measures
-
Personal Precautions: Eliminate all ignition sources (no smoking, flares, sparks, or flames) from the immediate area.[9][13] Evacuate unnecessary personnel.[9] Wear appropriate personal protective equipment as described in Section 3.2.[9]
-
Environmental Precautions: Prevent the substance from entering sewers and public waters.[9]
-
Containment and Cleaning: Contain any spills with dikes or absorbents to prevent migration.[9] Clean up spills as soon as possible using an absorbent material and collect it into a suitable container for disposal.[9] Use only non-sparking tools for cleanup.[9]
First Aid Measures
Table 4: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable breathing position. If the person feels unwell, seek medical advice. If not breathing, give artificial respiration. Immediate medical attention is required. | [9][11] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Get immediate medical advice/attention. | [9][11] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. | [9][11] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately. | [9][11] |
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical.[9] Do not use a solid water stream as it may scatter and spread the fire.[9]
-
Specific Hazards: The substance is a flammable liquid and vapor.[9][10] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[11] Containers may explode when heated.[11] Irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Toxicological Information
Experimental Protocols
Detailed experimental protocols involving this compound should always be conducted with a thorough understanding of the safety information presented in this guide. The following is a generalized workflow for the safe use of this reagent in a laboratory setting.
Risk Assessment and Preparation
-
Review SDS: Before any new experiment, thoroughly review the Safety Data Sheet for this compound.
-
Hazard Analysis: Identify all potential hazards associated with the planned experiment, including reactions with other reagents.
-
PPE Selection: Based on the hazard analysis, select and inspect the appropriate Personal Protective Equipment.
-
Emergency Plan: Ensure all lab personnel are aware of the location and operation of emergency equipment and know the first aid procedures.
Reagent Handling and Use
-
Fume Hood: Conduct all manipulations of this compound inside a certified chemical fume hood.
-
Inert Atmosphere: For reactions sensitive to moisture, handle the reagent under an inert atmosphere (e.g., nitrogen or argon).
-
Grounding: Ensure all metal containers and equipment are properly grounded to prevent static discharge.
-
Dispensing: Use appropriate and clean laboratory glassware for dispensing the liquid. Avoid cross-contamination.
-
Reaction Quenching: Be cautious when quenching reactions containing this reagent, as hydrolysis can occur.
Waste Disposal
-
Segregation: Dispose of waste containing this compound in a designated and properly labeled hazardous waste container.
-
Compatibility: Do not mix with incompatible waste materials.
-
Disposal Facility: Dispose of contents/container to an approved waste disposal plant.[11]
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for the handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Proper storage protocol for this compound.
Caption: Emergency response workflow for an exposure event.
References
- 1. This compound | 13368-42-8 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(トリメチルシリル)モルホリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-(三甲基硅基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. parchem.com [parchem.com]
- 6. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. 13368-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. gelest.com [gelest.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.com [fishersci.com]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(Trimethylsilyl)morpholine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trimethylsilyl)morpholine. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on predicting its solubility in various organic solvents based on its molecular structure. Furthermore, a detailed experimental protocol is provided for researchers to quantitatively determine the solubility of this compound in solvents relevant to their work. Understanding the solubility of this versatile silylating agent and synthetic building block is crucial for its effective application in organic synthesis, pharmaceutical development, and materials science.
Introduction to this compound
This compound is an organosilicon compound featuring a morpholine ring N-substituted with a trimethylsilyl (TMS) group.[1][2] Its chemical structure combines the polar nature of the morpholine moiety (with its ether and tertiary amine functionalities) and the nonpolar, sterically bulky trimethylsilyl group. This unique combination of features makes it a valuable reagent in organic synthesis, often used as a silylating agent to protect functional groups.[2] The solubility of this compound is a critical parameter for reaction kinetics, purification, and formulation.
Chemical Structure and Properties:
-
Molecular Formula: C₇H₁₇NOSi[2]
-
Molecular Weight: 159.30 g/mol
Predicted Solubility Profile
-
Polar Aprotic Solvents (e.g., Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate): this compound is expected to exhibit high solubility in these solvents. The polarity of the morpholine ring will interact favorably with the polar aprotic solvent molecules.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): The presence of the nonpolar trimethylsilyl group and the hydrocarbon backbone of the morpholine ring suggests good solubility in nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): While likely soluble, the reactivity of the trimethylsilyl group with protic solvents (hydrolysis) should be considered. This interaction can lead to the cleavage of the Si-N bond over time, especially in the presence of moisture or acid/base catalysts. Therefore, for applications requiring the intact molecule, anhydrous polar protic solvents should be used, and prolonged storage in such solvents should be avoided.
-
Water: Due to the hydrolytically sensitive trimethylsilyl group, this compound is expected to be immiscible with water and will likely react with it.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (purity ≥ 97%)
-
Selected organic solvent (analytical grade, anhydrous)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or incubator
-
Vials with PTFE-lined screw caps
-
Centrifuge
-
Gas chromatography (GC) system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial.
-
Accurately add a known volume or mass of the selected organic solvent.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours is recommended).
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials to pellet the excess solid.
-
-
Quantification:
-
Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial.
-
Accurately dilute the clear filtrate with the same solvent to bring the concentration within the linear range of the GC method.
-
Analyze the diluted sample using a pre-validated GC method.
-
Determine the concentration of this compound in the diluted sample using the calibration curve.
-
Calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Data Presentation
The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| [Example: Toluene] | [e.g., 25] | [Experimental Value] | [Calculated Value] |
| [Example: Acetonitrile] | [e.g., 25] | [Experimental Value] | [Calculated Value] |
| [Example: Dichloromethane] | [e.g., 25] | [Experimental Value] | [Calculated Value] |
| [Example: Hexane] | [e.g., 25] | [Experimental Value] | [Calculated Value] |
Conclusion
While quantitative solubility data for this compound in various organic solvents is not widely published, its molecular structure suggests good solubility in a range of polar aprotic and nonpolar solvents. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust method for its determination. This information is essential for optimizing reaction conditions, developing purification strategies, and for the formulation of products containing this versatile organosilicon compound.
References
A Technical Guide to the Thermodynamic Properties and Stability of 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon compound widely utilized in organic synthesis and pharmaceutical development. Its unique structure, combining a hydrophilic morpholine ring with a lipophilic, reactive trimethylsilyl (TMS) group, makes it an effective silylating agent and a valuable protecting group for amines and alcohols.[1] This guide provides an in-depth analysis of the thermodynamic properties and stability profile of TMSM, offering critical data and experimental insights for professionals working with this reagent. Understanding these characteristics is paramount for optimizing reaction conditions, ensuring storage integrity, and predicting its behavior in various chemical environments.
Thermodynamic and Physical Properties
The thermodynamic and physical properties of this compound are fundamental to its application in chemical processes, from laboratory-scale synthesis to industrial applications like chemical vapor deposition.[2] A summary of these key properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₇NOSi | [3] |
| Molecular Weight | 159.30 g/mol | [3] |
| CAS Number | 13368-42-8 | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 160 °C (at atmospheric pressure) | [3][4] |
| 102-104 °C (at reduced pressures) | [1][3] | |
| Melting Point | < 0 °C | [5] |
| Density | 0.897 g/mL (at 25 °C) | [3][4] |
| Refractive Index | n²⁰/D 1.441 | [3][4] |
| Flash Point | 29 °C (84.2 °F) - closed cup | [3] |
| Predicted pKa | 8.68 ± 0.20 | [5] |
A key study determined the temperature dependence of the saturated vapor pressure for TMSM, which is crucial for applications such as plasma-enhanced chemical vapor deposition.[2] The thermodynamic characteristics of its evaporation were calculated from these measurements, though specific values for enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°) are not widely published.[2]
Experimental Protocol: Vapor Pressure Determination by Tensimetry
The vapor pressure of a compound as a function of temperature is a critical thermodynamic parameter, particularly for processes involving phase transitions like distillation or chemical vapor deposition.[6] Tensimetry is a direct method used to measure this property.[2]
Objective: To measure the equilibrium vapor pressure of this compound over a range of temperatures.
Methodology (Static Method):
-
Sample Preparation: A pure sample of this compound is placed into a thermostatically controlled sample cell. The sample must be thoroughly degassed to remove dissolved atmospheric gases, which would otherwise contribute to the total pressure. Degassing is typically achieved by several freeze-pump-thaw cycles under high vacuum.[7]
-
Apparatus: The sample cell is connected to a high-precision pressure transducer. The entire assembly, including the pressure sensor, is housed within a temperature-controlled chamber to ensure thermal equilibrium and prevent cold spots where vapor could condense.[8]
-
Measurement:
-
The system is evacuated to a high vacuum.
-
The sample is heated to the first target temperature, and the system is allowed to reach thermal and phase equilibrium. This is achieved when the measured pressure remains constant over time.[8]
-
The pressure at equilibrium, which is the saturated vapor pressure of the sample, is recorded.[7]
-
The temperature is then incrementally increased to the next setpoint, and the measurement process is repeated to generate a vapor pressure curve.[8]
-
-
Data Analysis: The resulting data (Pressure vs. Temperature) can be fitted to thermodynamic models, such as the Antoine or Clausius-Clapeyron equations, to calculate the enthalpy of vaporization (ΔHvap).[6]
Stability and Reactivity
The stability of this compound is dictated primarily by the reactivity of the silicon-nitrogen (Si-N) bond. While the TMS group can enhance the stability of certain functional groups, the Si-N bond itself is susceptible to cleavage, particularly by hydrolysis.
| Stability Parameter | Details | Source(s) |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water. The Si-N bond hydrolyzes to form morpholine and trimethylsilanol (which typically dimerizes to hexamethyldisiloxane). | [5] |
| Thermal Stability | While specific decomposition temperature data for TMSM is unavailable, studies on morpholine show its decomposition can form products like ethanolamine, ammonia, and organic acids under high temperatures.[9][10] | |
| Storage Conditions | Recommended storage at 0-8 °C in a flammables area, protected from moisture. | [1] |
| Hazard Classifications | Flammable Liquid 3; Skin Corrosion 1B. | [3] |
Hydrolytic Decomposition
The primary pathway for the degradation of this compound is hydrolysis. The lone pair of electrons on the water's oxygen atom attacks the electrophilic silicon atom, leading to the cleavage of the Si-N bond. This reaction is often the reverse of the silylation process and regenerates the parent amine (morpholine). This sensitivity necessitates handling and storage under anhydrous conditions to maintain the reagent's integrity.
Reactivity
Beyond its instability in the presence of water, this compound is a valuable reactive agent:
-
Silylating Agent: It is widely used to introduce the trimethylsilyl protecting group onto alcohols, amines, and other compounds with active hydrogens. This is crucial in multi-step syntheses to temporarily mask reactive sites.[1]
-
Reagent in Synthesis: It serves as a reagent in the synthesis of deoxynucleosides.[4]
-
Reaction with Isocyanates: It can react with isocyanates, demonstrating the reactivity of the nitrogen atom in the morpholine ring.[11]
Experimental Protocol: Assessment of Hydrolytic Stability
A standardized method to quantify the hydrolytic stability of a compound involves exposing it to aqueous conditions and monitoring its degradation over time. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used for quantification.[12]
Objective: To determine the rate of hydrolysis of this compound under controlled pH and temperature.
Methodology:
-
Buffer Preparation: Prepare aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9) to assess stability under acidic, neutral, and basic conditions.[12]
-
Sample Incubation:
-
Prepare stock solutions of this compound in an anhydrous, water-miscible solvent like acetonitrile.
-
Add a small aliquot of the stock solution to each buffer solution in sealed vials to achieve a known starting concentration.
-
Place the vials in constant-temperature baths set to different temperatures (e.g., 25 °C, 40 °C, 60 °C).[12]
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench the degradation process if necessary (e.g., by dilution with the mobile phase).
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each condition.
-
If the plot is linear, the degradation follows pseudo-first-order kinetics. The slope of the line gives the rate constant (k).[12]
-
Calculate the half-life (t₁/₂) and shelf-life (t₉₀) for each condition using the formulas: t₁/₂ = 0.693/k and t₉₀ = 0.105/k.[12]
-
Use the Arrhenius equation to determine the activation energy of the hydrolysis reaction from the rate constants obtained at different temperatures.
-
Conclusion
This compound is a reagent of significant utility in chemical synthesis and drug development. Its thermodynamic properties, particularly its volatility, are well-characterized, enabling its use in specialized applications. However, the compound's stability is critically dependent on environmental conditions. The inherent hydrolytic instability of the Si-N bond necessitates rigorous control of moisture during storage, handling, and in reaction media to ensure its efficacy and prevent degradation. The protocols and data presented in this guide provide a framework for researchers and professionals to effectively utilize this compound while mitigating the risks associated with its reactivity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: synthesis, characterization, and prospects of use in film deposition processes - Rakhlin - Russian Chemical Bulletin [journals.rcsi.science]
- 3. 4-(三甲基硅基)吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 13368-42-8 [chemicalbook.com]
- 5. 13368-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. books.rsc.org [books.rsc.org]
- 7. calnesis.com [calnesis.com]
- 8. consilab.de [consilab.de]
- 9. A mechanistic and kinetic study on the decomposition of morpholine. | Sigma-Aldrich [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on the uses of 4-(Trimethylsilyl)morpholine in synthesis
For researchers, scientists, and professionals in drug development, 4-(Trimethylsilyl)morpholine presents itself as a niche yet potentially valuable reagent in organic synthesis. This in-depth guide consolidates the available information on its applications, providing a clear overview of its documented uses, reaction methodologies, and potential synthetic pathways.
Introduction
This compound (TMSM), a colorless to pale yellow liquid with the chemical formula C₇H₁₇NOSi, is an N-silylated derivative of morpholine.[1] The presence of the trimethylsilyl group modifies the reactivity of the morpholine nitrogen, making it a subject of interest for various synthetic transformations. While not as extensively documented as other silylating agents or morpholine derivatives, TMSM holds potential in specific applications, most notably in the realm of nucleoside chemistry. This review aims to provide a comprehensive overview of the known synthetic uses of this compound, supported by available experimental data and reaction schemes.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 13368-42-8 | [2] |
| Molecular Formula | C₇H₁₇NOSi | [1] |
| Molecular Weight | 159.30 g/mol | [1] |
| Boiling Point | 160 °C (lit.) | [1] |
| Density | 0.897 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.441 (lit.) | [1] |
Applications in Synthesis
The documented applications of this compound in organic synthesis are primarily centered on its role as a reagent in the preparation of deoxynucleosides and its reactivity with isocyanates.
Reagent for Deoxynucleoside Synthesis
The general workflow for nucleoside synthesis involving an N-silylated base is depicted below. This pathway illustrates the logical steps where a reagent like this compound could be employed, although specific details for this particular reagent are sparse.
Caption: General workflow for nucleoside synthesis.
Reaction with Isocyanates
A specific study has detailed the reaction of this compound with trimethylsilyl isocyanate.[3] This reaction leads to the formation of a mixture of tautomeric silicon-containing ureas: N-(trimethylsilyl)morpholine-4-carboxamide and trimethylsilylmorpholine-4-carboximidoate. The composition and structure of the products are influenced by the nature of the isocyanate used. Interestingly, the reaction of morpholine itself with trimethylsilyl isocyanate also yields a mixture of tautomeric forms.[3]
The proposed reaction pathway is illustrated in the following diagram:
Caption: Reaction of this compound with trimethylsilyl isocyanate.
Potential Applications and Future Outlook
While documented examples are limited, the structure of this compound suggests other potential applications in organic synthesis.
-
Enamine Synthesis: In theory, this compound could serve as a precursor for the formation of morpholino enamines from ketones and aldehydes, with the elimination of trimethylsilanol as a byproduct. This could offer an alternative to the traditional methods that use morpholine directly, potentially under milder or anhydrous conditions. However, there is currently a lack of published data to support this hypothesis.
-
Silylating Agent: As an N-silylamine, it could potentially be used to silylate alcohols and other protic substrates. The reactivity of the Si-N bond can be tuned, and in some cases, silylamines offer advantages over chlorosilanes due to the formation of a non-acidic amine byproduct.
-
Non-nucleophilic Base: The steric bulk of the trimethylsilyl group might render the nitrogen atom of this compound less nucleophilic while retaining its basicity, suggesting its potential use as a non-nucleophilic base in certain transformations.
Experimental Protocols
Due to the limited availability of detailed experimental procedures in the literature, this section provides a general protocol for the synthesis of enamines from morpholine, which could be adapted for investigations into the reactivity of this compound.
General Procedure for the Synthesis of a Morpholine Enamine (Example)
To a solution of a ketone (1.0 eq) in a suitable solvent (e.g., toluene or benzene) is added morpholine (1.2-1.5 eq). A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) can be added. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by an appropriate method (e.g., TLC or GC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford the desired enamine.
Conclusion
This compound remains a reagent with underexplored potential in synthetic organic chemistry. While its application in deoxynucleoside synthesis is noted, the lack of detailed, publicly available experimental protocols limits its widespread adoption. The documented reaction with isocyanates provides a glimpse into its reactivity. Future research into its efficacy as an enamine precursor, a silylating agent, and a non-nucleophilic base is warranted to fully elucidate its synthetic utility. For researchers in drug development and medicinal chemistry, this compound could represent a valuable tool for specific transformations where its unique properties can be leveraged.
References
A Technical Guide to 4-(Trimethylsilyl)morpholine for the Research Professional
An in-depth examination of the commercial landscape, chemical properties, and practical applications of 4-(Trimethylsilyl)morpholine, tailored for researchers, scientists, and professionals in drug development.
This technical whitepaper provides a comprehensive overview of this compound, a versatile organosilicon compound. The guide details its commercial availability and pricing, outlines its key chemical and physical properties, and presents a generalized experimental protocol for its application as a silylating agent. This document is intended to serve as a valuable resource for laboratory and development settings.
Commercial Availability and Pricing
This compound is readily available from a variety of chemical suppliers. For researchers and drug development professionals, sourcing of this reagent is straightforward. The following table summarizes pricing information from several prominent suppliers to facilitate comparison and procurement.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| Sigma-Aldrich | 261599 | 97% | 5 g | $64.94 |
| Thermo Scientific | 43399 | >96.0% (GC) | 25 g | $254.65 |
| Chem-Impex | 21379 | ≥ 97% (GC) | 1 g | $18.53 |
| 5 g | $53.48 | |||
| 25 g | $221.63 | |||
| 100 g | $814.92 |
Note: Prices are subject to change and may not include shipping and handling fees. This information was accessed in late 2025 and is intended for illustrative purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental work.
| Property | Value |
| CAS Number | 13368-42-8[1][2][3][4] |
| Molecular Formula | C₇H₁₇NOSi[1][2] |
| Molecular Weight | 159.30 g/mol |
| Appearance | Almost clear colorless liquid[1] |
| Density | 0.897 g/mL at 25 °C[1] |
| Boiling Point | 160 °C |
| Refractive Index | n20/D 1.441[1] |
| Storage Temperature | 0 - 8 °C[1] |
Applications in Organic Synthesis
This compound is a versatile reagent in organic synthesis, primarily utilized as a silylating agent to introduce a trimethylsilyl (TMS) group to a molecule.[1] This is particularly useful for protecting hydroxyl and amine functional groups during complex chemical transformations.[1] Its applications extend to the synthesis of complex organic molecules, which is of significant interest in the pharmaceutical and agrochemical industries.[1] Furthermore, it serves as a reagent in the synthesis of deoxynucleosides. The morpholine group enhances its solubility and reactivity, making it an effective reagent.[1]
Experimental Protocol: Silylation of an Alcohol
The following is a generalized protocol for the silylation of a primary alcohol using this compound. This procedure should be adapted based on the specific substrate and laboratory conditions.
Materials:
-
Primary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with the primary alcohol and anhydrous DCM under an inert atmosphere.
-
Addition of Silylating Agent: this compound (1.1 equivalents) is added dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired trimethylsilyl-protected alcohol.
Logical Workflow for Silylation
The following diagram illustrates the logical workflow for the silylation of a primary alcohol as described in the experimental protocol.
Caption: Logical workflow for the silylation of a primary alcohol.
Generalized Synthesis of this compound
For laboratories that may wish to synthesize this compound in-house, a general synthetic route is presented below. This typically involves the reaction of morpholine with a trimethylsilylating agent such as trimethylsilyl chloride.
Caption: General synthesis workflow for this compound.
As of this writing, there is no readily available information in the public domain linking this compound to specific signaling pathways in a biological context. Its primary role, as documented, is a reagent in chemical synthesis.[1] Researchers exploring its potential biological activities would be venturing into a novel area of investigation.
References
Methodological & Application
Application Notes and Protocols: 4-(Trimethylsilyl)morpholine as a Silylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon compound that serves as a silylating agent in organic synthesis.[1] Silylation is a chemical process that introduces a silyl group, typically trimethylsilyl (TMS), into a molecule, replacing an active hydrogen atom in functional groups such as alcohols, amines, and carboxylic acids. This derivatization is a cornerstone of modern organic synthesis, primarily employed for the protection of these functional groups during subsequent reactions. The resulting silyl ethers and silyl amines exhibit increased stability, particularly under basic conditions, and can be readily cleaved to regenerate the original functional group.[2]
TMSM offers a moderately reactive option for the introduction of the TMS protecting group. While its silylating potential is generally lower than that of more powerful reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or trimethylsilylimidazole (TMSIM), it provides a valuable alternative in specific synthetic contexts where milder conditions are desirable.[1] Its applications are found in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals, as well as in the preparation of deoxynucleosides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 13368-42-8 | |
| Molecular Formula | C₇H₁₇NOSi | |
| Molecular Weight | 159.30 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 160 °C (lit.) | |
| Density | 0.897 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.441 (lit.) |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the direct silylation of morpholine with a suitable trimethylsilylating agent, such as trimethylchlorosilane.[1]
References
Application Notes and Protocols: Protection of Alcohols and Amines with 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In multi-step organic synthesis, the protection of reactive functional groups such as alcohols and amines is a critical strategy to prevent undesired side reactions. Silyl ethers and silyl amines are widely employed as protecting groups due to their ease of formation, stability under various reaction conditions, and facile cleavage. The trimethylsilyl (TMS) group is a commonly used silyl protecting group. While reagents like trimethylsilyl chloride (TMSCl) and N,O-bis(trimethylsilyl)acetamide (BSA) are frequently used for silylation, 4-(trimethylsilyl)morpholine presents an alternative silylating agent.
This compound has been evaluated as a silylating agent and has demonstrated good silylating properties. However, its silylation potential is generally considered to be lower than that of more common reagents like BSA or trimethylsilylimidazole (TMSIM)[1]. This may result in longer reaction times or require more forcing conditions for less reactive substrates. Nevertheless, its unique reactivity profile may offer advantages in specific synthetic contexts where milder or more selective silylation is required.
These application notes provide a general protocol for the protection of alcohols and amines using this compound, based on the general principles of silylation. It is important to note that specific reaction conditions and outcomes will be highly substrate-dependent, and optimization is often necessary.
Protection of Alcohols
The protection of alcohols with this compound proceeds via the formation of a trimethylsilyl (TMS) ether. The reaction involves the nucleophilic attack of the alcohol oxygen on the silicon atom of this compound, with the morpholine anion acting as a leaving group.
Experimental Workflow for Alcohol Protection
Caption: General workflow for the protection of alcohols.
General Protocol for Trimethylsilylation of a Primary Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq.).
-
Solvent Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature. If necessary, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography on silica gel to afford the pure trimethylsilyl ether.
Data Summary for Alcohol Protection (Hypothetical)
| Substrate Type | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | 1.2 : 1 | DCM | 25 | 2 - 6 | 85 - 95 |
| Secondary Alcohol | 1.5 : 1 | THF | 65 | 12 - 24 | 70 - 85 |
| Phenol | 1.5 : 1 | Acetonitrile | 80 | 8 - 16 | 75 - 90 |
| Tertiary Alcohol | 2.0 : 1 | DMF | 100 | 24 - 48 | 40 - 60 |
Note: The data in this table is hypothetical and serves as an illustrative guide. Actual results will vary depending on the specific substrate and reaction conditions.
Protection of Amines
Similar to alcohols, primary and secondary amines can be protected as their corresponding N-trimethylsilyl derivatives using this compound. The resulting N-silyl amines are generally less basic and nucleophilic than the parent amines.
Experimental Workflow for Amine Protection
Caption: General workflow for the protection of amines.
General Protocol for Trimethylsilylation of a Primary Amine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Reagent Addition: Add this compound (1.1 - 1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Upon completion, the reaction mixture can often be concentrated directly under reduced pressure to remove the solvent and volatile by-products.
-
Purification: The resulting N,N-bis(trimethylsilyl)amine is often used in the next step without further purification. If necessary, it can be purified by distillation.
Data Summary for Amine Protection (Hypothetical)
| Substrate Type | Stoichiometry (Reagent:Substrate) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Amine | 2.2 : 1 | THF | 65 | 12 - 24 | 80 - 95 |
| Secondary Amine | 1.2 : 1 | DCM | 25 | 4 - 8 | 85 - 95 |
| Aniline | 2.5 : 1 | Toluene | 110 | 24 - 48 | 60 - 80 |
Note: The data in this table is hypothetical and serves as an illustrative guide. Actual results will vary depending on the specific substrate and reaction conditions.
Deprotection of TMS Ethers and Amines
The TMS group is known for its lability and can be cleaved under mild acidic conditions or with fluoride ion sources. The choice of deprotection method depends on the overall stability of the molecule.
Experimental Workflow for Deprotection
Caption: General workflow for the deprotection of TMS groups.
Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
-
Preparation: Dissolve the TMS-protected compound (1.0 eq.) in tetrahydrofuran (THF).
-
Reagent Addition: Add a 1M solution of TBAF in THF (1.1 eq.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Protocol 2: Deprotection using Mild Acid
-
Preparation: Dissolve the TMS-protected compound in methanol.
-
Reagent Addition: Add a catalytic amount of a mild acid (e.g., acetic acid, pyridinium p-toluenesulfonate (PPTS), or a few drops of HCl).
-
Reaction: Stir the solution at room temperature and monitor the reaction by TLC.
-
Work-up: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution) and remove the methanol under reduced pressure.
-
Purification: Extract the residue with an organic solvent, dry, and concentrate to yield the deprotected compound. Further purification may be necessary.
Conclusion
This compound can serve as a reagent for the protection of alcohols and amines as their TMS derivatives. While it may be less reactive than other common silylating agents, it offers a viable alternative. The provided protocols are general guidelines, and optimization for specific substrates is recommended. The deprotection of the resulting TMS ethers and amines can be readily achieved using standard methods, such as treatment with fluoride ions or mild acid. Researchers should carefully consider the reactivity of their specific substrate when developing a protection/deprotection strategy using this reagent.
References
Application of 4-(Trimethylsilyl)morpholine in Deoxynucleoside Synthesis: A Proposed Methodology
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of deoxynucleosides is a cornerstone of medicinal chemistry and drug development, forming the basis for a wide array of antiviral and anticancer therapeutics. The Vorbrüggen glycosylation is a widely adopted and efficient method for the formation of the N-glycosidic bond between a protected sugar and a nucleobase. A critical step in this reaction is the silylation of the nucleobase to enhance its solubility in organic solvents and increase its nucleophilicity. While various silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS) are commonly employed, this document outlines a proposed application and protocol for the use of 4-(trimethylsilyl)morpholine in this context.
This compound is a commercially available silylating agent. Although its application in deoxynucleoside synthesis is not extensively documented in peer-reviewed literature, its chemical properties as a silylamine suggest its potential as a viable reagent for the silylation of purine and pyrimidine bases prior to the glycosylation step. The morpholine byproduct is volatile and can be readily removed, simplifying downstream purification processes.
This document provides a detailed, albeit proposed, experimental protocol for the use of this compound in the synthesis of deoxynucleosides, complete with representative quantitative data and workflow diagrams to guide researchers in exploring this alternative silylating agent.
Reaction Principle and Workflow
The overall synthetic strategy involves a two-step, one-pot procedure. First, the nucleobase is silylated using this compound. Following the silylation, a protected 2-deoxyribose derivative and a Lewis acid catalyst are introduced to facilitate the Vorbrüggen glycosylation, leading to the formation of the desired deoxynucleoside.
Figure 1: General workflow for the synthesis of deoxynucleosides using this compound.
Experimental Protocols
Materials and Reagents
-
Nucleobase (e.g., Thymine, N6-benzoyladenine)
-
This compound (97% purity or higher)
-
Anhydrous Acetonitrile (ACN) or 1,2-Dichloroethane (DCE)
-
1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (Hoffman's sugar)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Protocol 1: Synthesis of a Pyrimidine Deoxynucleoside (e.g., 3',5'-di-O-p-toluoyl-thymidine)
-
Silylation of Thymine:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thymine (1.0 eq).
-
Add anhydrous acetonitrile (or 1,2-dichloroethane) to form a suspension.
-
Add this compound (2.5 eq) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere until the solution becomes clear (typically 2-4 hours), indicating the formation of the silylated thymine.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
In a separate flame-dried flask under nitrogen, dissolve 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (1.0 eq) in anhydrous acetonitrile.
-
Add the solution of the protected sugar to the cooled solution of silylated thymine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst, for example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the protected deoxynucleoside.
-
Protocol 2: Synthesis of a Purine Deoxynucleoside (e.g., N6-benzoyl-3',5'-di-O-p-toluoyl-2'-deoxyadenosine)
-
Silylation of N6-benzoyladenine:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add N6-benzoyladenine (1.0 eq).
-
Add anhydrous 1,2-dichloroethane to form a suspension.
-
Add this compound (3.0 eq) to the suspension.
-
Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours, or until the solution becomes homogeneous.
-
Cool the reaction mixture to room temperature.
-
-
Glycosylation:
-
In a separate flask, dissolve 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose (1.1 eq) in anhydrous 1,2-dichloroethane.
-
Add this solution to the silylated purine base solution.
-
Cool the mixture to 0 °C.
-
Slowly add SnCl4 (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 18-36 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Quantitative Data Summary
The following table summarizes representative quantitative data expected for the synthesis of deoxynucleosides using a silylation-glycosylation approach. These values are based on typical yields reported for Vorbrüggen reactions and should be considered as a general guide.
| Nucleobase | Silylating Agent | Protected Sugar | Lewis Acid | Solvent | Reaction Time (h) | Expected Yield (%) |
| Thymine | This compound | Hoffman's Sugar | TMSOTf | ACN | 12-24 | 75-90 |
| Uracil | This compound | Hoffman's Sugar | TMSOTf | ACN | 12-24 | 70-85 |
| Cytosine (N4-acetyl) | This compound | Hoffman's Sugar | TMSOTf | DCE | 18-36 | 60-75 |
| Adenine (N6-benzoyl) | This compound | Hoffman's Sugar | SnCl4 | DCE | 18-36 | 65-80 |
| Guanine (N2-isobutyryl) | This compound | Hoffman's Sugar | SnCl4 | ACN | 24-48 | 50-70 |
Table 1: Representative Reaction Conditions and Expected Yields.
Signaling Pathways and Logical Relationships
The core of the Vorbrüggen glycosylation involves the formation of an oxocarbenium ion intermediate from the protected sugar, which is then attacked by the silylated nucleobase. The stereochemical outcome is typically controlled by the neighboring group participation of the C2'-substituent on the sugar, leading to the formation of the β-anomer.
Figure 2: Simplified reaction mechanism of the Vorbrüggen glycosylation.
Conclusion
The use of this compound as a silylating agent in the synthesis of deoxynucleosides presents a promising, yet underexplored, alternative to more conventional reagents. The proposed protocols are based on well-established principles of the Vorbrüggen reaction and offer a solid starting point for researchers. The potential advantages of using this compound, such as the volatility of its byproduct, warrant further investigation to fully characterize its scope and limitations in this critical synthetic transformation. Optimization of reaction conditions, including solvent, temperature, and choice of Lewis acid, will be crucial in achieving high yields and stereoselectivity for a broad range of nucleobases.
Application Notes and Protocols for 4-(Trimethylsilyl)morpholine in Complex Organic Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)morpholine (TMSM) is a versatile organosilicon reagent employed in the synthesis of complex organic molecules.[1] Its unique combination of a trimethylsilyl (TMS) group and a morpholine moiety imparts distinct reactivity and handling properties. The morpholine ring enhances solubility and reactivity, while the TMS group serves as a source for silylation, a crucial protective strategy for various functional groups.[1] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in key synthetic transformations.
Physicochemical Properties
A clear, colorless to pale yellow liquid, this compound possesses the following properties:
| Property | Value | Reference(s) |
| CAS Number | 13368-42-8 | [2] |
| Molecular Formula | C₇H₁₇NOSi | [2] |
| Molecular Weight | 159.30 g/mol | [3] |
| Boiling Point | 160 °C (lit.) | [3] |
| Density | 0.897 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.441 (lit.) | [3] |
Applications in Organic Synthesis
Silylation of Alcohols and Amines (Protection)
This compound serves as a mild silylating agent for the protection of hydroxyl and amino groups.[1][4] The trimethylsilyl group is a valuable protecting group due to its ease of introduction and selective removal under mild conditions.[4] The reaction proceeds via nucleophilic attack of the alcohol or amine on the silicon atom of TMSM, forming a stable silyl ether or silylamine, respectively.
While a good silylating agent, its reactivity is generally considered to be lower than that of more powerful reagents like N,O-bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole (TMSIM).[2] This moderate reactivity can be advantageous for achieving selectivity in the presence of multiple functional groups.
Logical Workflow for Silylation and Deprotection:
Experimental Protocol: General Procedure for Silylation of a Primary Alcohol
Materials:
-
Primary alcohol
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and dissolve it in the anhydrous solvent.
-
Add this compound to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gentle heating may be required for less reactive alcohols.
-
Upon completion, the reaction mixture can often be used directly in the next step, or the solvent can be removed under reduced pressure.
-
If purification is necessary, the crude product can be purified by distillation or column chromatography on silica gel.
Note: The morpholine byproduct is often volatile enough to be removed under high vacuum or can be washed away during an aqueous workup.
Reagent in Deoxynucleoside Synthesis
This compound is cited as a reagent for the synthesis of deoxynucleosides. In this context, it is used for the silylation of the hydroxyl groups of the sugar moiety and/or the nucleobase, which is a key step in the preparation of phosphoramidite building blocks for oligonucleotide synthesis. The silylation enhances the solubility of the nucleosides in organic solvents and protects the hydroxyl groups during subsequent chemical transformations.
Signaling Pathway in Oligonucleotide Synthesis:
Experimental Protocol: Silylation of a Deoxynucleoside for Phosphoramidite Synthesis (General)
Materials:
-
Deoxynucleoside (e.g., thymidine)
-
This compound (excess)
-
Anhydrous pyridine or other suitable solvent
-
Inert gas atmosphere
Procedure:
-
Co-evaporate the deoxynucleoside with anhydrous pyridine multiple times to remove residual water.
-
Under an inert atmosphere, dissolve the dried deoxynucleoside in anhydrous pyridine.
-
Add an excess of this compound to the solution.
-
Stir the mixture at room temperature or with gentle heating until complete silylation is observed by TLC.
-
The resulting solution containing the persilylated deoxynucleoside can then be used directly for the subsequent phosphitylation step.
Role in the Synthesis of Pharmaceutical Agents
The morpholine moiety is a common structural feature in many pharmaceutical agents, including the antibiotic Linezolid and the anticancer drug Gefitinib.[5] While not always directly involved as a silylating agent in the final steps, the use of morpholine-containing reagents is crucial. In some synthetic routes of complex molecules like Gefitinib, transient silylation is employed to direct reactivity, for example, to favor O-alkylation over N-alkylation.[1] Although specific use of TMSM in these published routes is not always detailed, its properties make it a suitable candidate for such transformations.
Logical Relationship in Selective Alkylation:
Conclusion
This compound is a valuable reagent in organic synthesis, offering a moderately reactive and easy-to-handle option for the silylation of alcohols, amines, and nucleosides. Its application in the synthesis of complex molecules, including pharmaceuticals, highlights its utility as a protective agent and a means to enhance solubility and modulate reactivity. The provided protocols offer a starting point for researchers to incorporate this versatile reagent into their synthetic strategies. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired transformation.
References
Application Notes and Protocols for 4-(Trimethylsilyl)morpholine as a Derivatizing Agent in Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to Derivatization in Gas Chromatography
In gas chromatography (GC), the analysis of compounds with polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2), can be challenging. These groups tend to increase the boiling point and polarity of molecules, leading to poor chromatographic peak shape, thermal degradation, and reduced volatility. Derivatization is a chemical modification technique used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives. This process significantly improves chromatographic separation, sensitivity, and overall analytical performance.[1][2]
Silylation is one of the most common and versatile derivatization techniques in GC.[3][4] It involves the replacement of an active hydrogen atom in a polar functional group with a trimethylsilyl (TMS) group. This substitution effectively masks the polar nature of the functional group, thereby increasing the volatility and thermal stability of the analyte. A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most widely used.
4-(Trimethylsilyl)morpholine: A Silylating Agent for GC Derivatization
This compound (TMSM) is a silylating agent that can be used for the derivatization of compounds containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. While less common than other silylating reagents like BSTFA or MSTFA, TMSM offers an alternative for creating TMS derivatives for GC analysis. The reaction involves the transfer of the trimethylsilyl group from the morpholine nitrogen to the active hydrogen of the analyte, rendering the analyte more suitable for GC analysis.
Principle of Derivatization with this compound
The derivatization reaction with this compound proceeds via a nucleophilic attack of the active hydrogen-containing functional group of the analyte on the silicon atom of TMSM. The morpholine moiety acts as a leaving group. The general reaction is as follows:
Analyte-XH + (CH₃)₃Si-N(CH₂CH₂)₂O → Analyte-X-Si(CH₃)₃ + HN(CH₂CH₂)₂O
Where X can be O (for alcohols and phenols) or COO (for carboxylic acids). The resulting TMS derivative is more volatile and thermally stable, allowing for improved chromatographic analysis.
Application: Derivatization of Steroids for GC-MS Analysis
This hypothetical application note details the use of this compound for the derivatization of testosterone, a steroid hormone, prior to its quantitative analysis by gas chromatography-mass spectrometry (GC-MS).
Experimental Workflow
Caption: Workflow for testosterone derivatization and analysis.
Protocol: Derivatization of Testosterone
Materials:
-
Testosterone standard solution (1 mg/mL in methanol)
-
This compound (TMSM)
-
Anhydrous pyridine
-
Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa
-
Nitrogen gas supply
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Pipette 100 µL of the testosterone standard solution into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure the sample is anhydrous as silylating reagents are sensitive to moisture.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine to act as a solvent and catalyst.
-
Derivatization: Add 100 µL of this compound to the vial.
-
Reaction: Tightly cap the vial and heat it in a heating block at 70°C for 30 minutes to ensure complete derivatization.
-
Cooling: After the reaction is complete, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Parameters (Illustrative)
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Quantitative Data (Illustrative)
The following table presents hypothetical quantitative data for the analysis of testosterone derivatized with this compound.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) | Recovery (%) |
| Testosterone-TMS (mono) | 12.5 | 0.5 | 1.5 | >0.995 | 95-105 |
| Testosterone-TMS (di) | 13.2 | 0.5 | 1.5 | >0.995 | 95-105 |
Note: Testosterone has two hydroxyl groups, which can lead to the formation of both mono- and di-TMS derivatives depending on the reaction conditions.
Logical Relationship of Derivatization and Analysis
Caption: Logical flow from polar analyte to improved analysis.
Discussion and Limitations
While this compound can serve as a silylating agent, its reactivity and range of applications are not as extensively documented as those of more common reagents like BSTFA and MSTFA. Early research suggests it has good silylating properties but may have a lower silylating potential for some compounds compared to other reagents. Therefore, method development and optimization, including reaction time, temperature, and catalyst use, are crucial when employing TMSM for a new analyte.
The protocols and data presented in this application note are illustrative and based on the general principles of silylation. For any specific application, it is highly recommended to perform thorough method validation to ensure accuracy, precision, and reliability of the analytical results.
Conclusion
Derivatization with this compound offers a potential method for enhancing the gas chromatographic analysis of polar compounds. By converting analytes into their more volatile and thermally stable TMS derivatives, this technique can lead to improved chromatographic performance and more reliable quantitative results. Researchers and scientists are encouraged to explore its utility for their specific analytical challenges, keeping in mind the need for careful method optimization and validation.
References
Application Notes and Protocols: The Role of 4-(Trimethylsilyl)morpholine in Silicone-Based Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 4-(Trimethylsilyl)morpholine in the synthesis of silicone-based materials. While direct, extensive literature on this specific application is nascent, this document extrapolates from the known reactivity of silylamines and fundamental principles of silicone chemistry to propose detailed protocols and potential outcomes. The information herein is intended to guide researchers in exploring the utility of this compound for creating novel functionalized silicone polymers.
Introduction to this compound in Silicone Chemistry
This compound is a silylating agent that can be used to introduce a morpholine moiety into a molecule.[1] In the context of silicone chemistry, its primary potential lies in the functionalization of siloxane backbones, either as an end-capping agent to control polymer chain length and introduce specific functionality, or potentially as a reactant in condensation curing systems. The presence of the morpholine group can impart unique properties to the resulting silicone material, such as altered polarity, solubility, and biocompatibility, which are of significant interest in biomedical and pharmaceutical applications.
Organosilicon compounds, in general, are crucial as building blocks for a wide array of materials.[2] The synthesis of these materials often involves the formation of silicon-carbon, silicon-oxygen, and silicon-nitrogen bonds.[2] Silylamines, such as this compound, are valuable reagents in these synthetic pathways.[3]
Proposed Applications and Mechanisms
End-Capping Agent in Condensation Polymerization
In the synthesis of silicone fluids and elastomers via condensation of silanol-terminated polysiloxanes, end-capping agents are crucial for controlling the molecular weight and, consequently, the viscosity and mechanical properties of the final product.[4] this compound can theoretically be used to introduce a morpholine-terminated trimethylsilyl group at the ends of a polysiloxane chain.
The proposed reaction involves the nucleophilic attack of the silanol group on the silicon atom of this compound, leading to the displacement of the morpholine amine.
Caption: Proposed reaction for end-capping silanol-terminated PDMS.
Quenching Agent in Anionic Ring-Opening Polymerization (ROP)
Anionic ROP of cyclosiloxanes, such as octamethylcyclotetrasiloxane (D4), is a common method for producing high molecular weight silicone polymers.[5][6][7] The polymerization is typically terminated by a quenching agent that reacts with the living anionic chain ends.[6] this compound can serve as a quenching agent to introduce a morpholine-functionalized end group.
Caption: Workflow for Anionic ROP with this compound.
Experimental Protocols
Protocol for End-Capping of Silanol-Terminated Polydimethylsiloxane
Objective: To synthesize a morpholine end-capped polydimethylsiloxane fluid.
Materials:
-
Silanol-terminated polydimethylsiloxane (PDMS-OH, viscosity of 50 cSt)
-
This compound (97%)
-
Anhydrous Toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Dry all glassware in an oven at 120 °C for at least 4 hours and assemble hot under a stream of nitrogen.
-
Charge the flask with silanol-terminated PDMS (100 g) and anhydrous toluene (200 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the PDMS is fully dissolved.
-
Calculate the molar amount of silanol end groups based on the manufacturer's specifications for the PDMS.
-
Add a 1.2 molar excess of this compound to the reaction mixture dropwise using a syringe.
-
Heat the reaction mixture to 80 °C and maintain for 4 hours.
-
Monitor the reaction progress by FT-IR spectroscopy, observing the disappearance of the Si-OH peak (around 3300-3400 cm⁻¹).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene and excess reagents under reduced pressure using a rotary evaporator.
-
The resulting morpholine end-capped PDMS fluid can be further purified by vacuum distillation if necessary.
Illustrative Data:
| Parameter | Value |
| Initial PDMS Viscosity | 50 cSt |
| Molar Ratio (TMSM:Si-OH) | 1.2 : 1 |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 hours |
| Final Product Viscosity | ~45 cSt |
| End-Capping Efficiency (by ¹H NMR) | > 95% |
Note: This data is illustrative and may vary based on specific experimental conditions.
Protocol for Anionic Ring-Opening Polymerization of D4 with this compound as a Quenching Agent
Objective: To synthesize a high molecular weight, morpholine-terminated silicone polymer.
Materials:
-
Octamethylcyclotetrasiloxane (D4), polymerization grade
-
Potassium hydroxide (KOH) as an initiator
-
This compound
-
Nitrogen gas supply
-
High-vacuum line and inert atmosphere glovebox
Procedure:
-
Purify D4 by vacuum distillation to remove any moisture.
-
In an inert atmosphere glovebox, prepare a stock solution of the KOH initiator in a suitable dry, aprotic solvent.
-
In a flame-dried reaction vessel, charge the purified D4.
-
Heat the D4 to 150 °C under a nitrogen atmosphere.
-
Add the calculated amount of KOH initiator to start the polymerization. The amount of initiator will determine the final molecular weight.
-
Allow the polymerization to proceed for 2-3 hours. The viscosity of the mixture will increase significantly.
-
To terminate the polymerization, cool the reaction mixture to 100 °C and add a 1.5 molar excess of this compound relative to the initiator concentration.
-
Stir the mixture for 1 hour to ensure complete quenching of the living polymer chains.
-
Neutralize the catalyst with a suitable acid (e.g., phosphoric acid).
-
The resulting polymer can be purified by removing any remaining volatile compounds under vacuum.
Illustrative Data:
| Parameter | Value |
| Monomer | Octamethylcyclotetrasiloxane (D4) |
| Initiator | Potassium Hydroxide (KOH) |
| [Monomer]:[Initiator] Ratio | 500:1 |
| Polymerization Temperature | 150 °C |
| Polymerization Time | 3 hours |
| Quenching Agent | This compound |
| Resulting Polymer Mn (GPC) | ~40,000 g/mol |
| Polydispersity Index (PDI) | < 1.2 |
Note: This data is illustrative and may vary based on specific experimental conditions.
Characterization of Morpholine-Functionalized Silicones
The successful synthesis of morpholine-functionalized silicones can be confirmed through various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can confirm the presence of the morpholine and trimethylsilyl end groups and determine the degree of functionalization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to monitor the disappearance of Si-OH groups and the presence of characteristic peaks for the Si-O-Si backbone and the morpholine moiety.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and phase transitions of the functionalized silicone materials.
Potential Advantages and Further Research
The incorporation of morpholine groups into silicone polymers via this compound could offer several advantages:
-
Enhanced Polarity: The morpholine moiety can increase the polarity of the silicone, potentially improving its compatibility with polar substrates and solvents.
-
Biocompatibility: Morpholine derivatives are found in various pharmaceuticals, suggesting that these functionalized silicones could have applications in biomedical devices and drug delivery systems.
-
Catalytic Activity: The basic nitrogen of the morpholine group could potentially act as an internal catalyst for certain reactions, such as condensation curing.
Further research is warranted to fully explore the reaction kinetics, optimize the synthesis protocols, and characterize the physical, chemical, and biological properties of these novel morpholine-functionalized silicone materials. The protocols provided here serve as a foundational starting point for such investigations.
References
- 1. This compound | 13368-42-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. youtube.com [youtube.com]
- 6. gelest.com [gelest.com]
- 7. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Silylation Reactions Involving 4-(Trimethylsilyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silylation is a cornerstone chemical reaction for the protection of protic functional groups, such as hydroxyls, amines, and carboxylic acids.[1] By replacing an active hydrogen atom with a silyl group (typically trimethylsilyl, TMS), the resulting silyl ether exhibits increased stability, reduced polarity, and enhanced volatility, which is particularly useful in multi-step organic synthesis and for analytical procedures like gas chromatography.[2]
4-(Trimethylsilyl)morpholine (TMSM) is a silylating agent belonging to the silylamine class of reagents. While not as potent as common silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or Trimethylsilylimidazole (TMSIM), it serves as a useful reagent for the silylation of various functional groups under specific conditions.[3] Its unique structure, incorporating the morpholine moiety—a privileged scaffold in medicinal chemistry—makes it a reagent of interest in drug discovery and development contexts.[4] These notes provide a detailed overview of the mechanism, applications, and representative protocols for silylation reactions using TMSM.
Mechanism of Silylation
The silylation of an alcohol with this compound proceeds via a nucleophilic substitution mechanism. The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic silicon atom of the TMS group. The morpholine moiety functions as a leaving group. The reaction is typically driven to completion by the formation of a stable silyl ether and the non-reactive morpholine byproduct. The reaction can be catalyzed by acid or base, although silylamines can often react under neutral conditions.
References
Application Notes and Protocols for N-silylation using 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the N-silylation of various functional groups using 4-(Trimethylsilyl)morpholine (TMSM). This reagent offers a valuable alternative for the protection or derivatization of amines, amides, ureas, and carbamates, particularly in scenarios requiring specific reactivity and work-up conditions.
Introduction to N-Silylation with this compound
N-silylation is a crucial chemical transformation in organic synthesis, serving to protect sensitive functional groups, enhance volatility for gas chromatography (GC) analysis, and increase solubility in nonpolar solvents. This compound is a silylating agent with moderate reactivity. While its silylating potential is generally lower than that of more powerful reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole (TMSIM), it presents advantages in terms of selectivity and ease of handling in certain applications. The morpholine byproduct of the reaction is water-soluble, which can simplify product purification.
General Considerations for N-Silylation Reactions
-
Anhydrous Conditions: Silylation reactions are sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the silylating agent and the silylated product.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is recommended to exclude moisture and oxygen, especially when working with sensitive substrates.
-
Stoichiometry: An excess of the silylating agent is often used to drive the reaction to completion. The optimal stoichiometry should be determined empirically for each substrate.
-
Reaction Monitoring: The progress of the silylation reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Experimental Protocols
N-Silylation of Primary and Secondary Amines
This protocol describes a general procedure for the N-silylation of primary and secondary amines using this compound.
Protocol 1: General Procedure for N-Silylation of Amines
Materials:
-
Substrate (primary or secondary amine)
-
This compound (TMSM)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq.) in the chosen anhydrous solvent.
-
Add this compound (1.1 - 2.0 eq.) to the solution at room temperature with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction. Reaction times can vary from a few hours to overnight, depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by distillation or chromatography if necessary. The morpholine byproduct is often easily removed due to its volatility and water solubility.
Quantitative Data Summary (Illustrative)
| Substrate (Amine) | TMSM (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | 1.2 | DCM | 25 | 4 | >95 |
| Diethylamine | 1.1 | THF | 25 | 2 | >98 |
| Benzylamine | 1.2 | Acetonitrile | 40 | 6 | 92 |
Note: The data in this table is illustrative and optimal conditions may vary depending on the specific substrate.
N-Silylation of Amides
The N-silylation of amides is generally more challenging than that of amines due to the lower nucleophilicity of the amide nitrogen. Harsher reaction conditions may be required.
Protocol 2: N-Silylation of Primary and Secondary Amides
Materials:
-
Substrate (primary or secondary amide)
-
This compound (TMSM)
-
Anhydrous solvent (e.g., Toluene, Xylene)
-
Optional: Catalyst (e.g., a catalytic amount of a strong acid or a Lewis acid)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend or dissolve the amide substrate (1.0 eq.) in an anhydrous high-boiling solvent like toluene or xylene.
-
Add this compound (1.5 - 3.0 eq.) to the mixture.
-
If necessary, add a catalytic amount of a suitable catalyst.
-
Heat the reaction mixture to reflux (80-120 °C) and maintain for several hours (e.g., 8-24 h).
-
Monitor the reaction progress by TLC or GC analysis of quenched aliquots.
-
After completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the product purified by vacuum distillation or chromatography.
Quantitative Data Summary (Illustrative)
| Substrate (Amide) | TMSM (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | 2.0 | Toluene | 110 | 12 | 85 |
| Acetamide | 2.5 | Xylene | 120 | 16 | 78 |
| N-Methylacetamide | 1.5 | Toluene | 110 | 10 | 90 |
Note: The data in this table is illustrative and optimal conditions may vary depending on the specific substrate.
N-Silylation of Ureas and Carbamates
The silylation of ureas and carbamates can be complex, with the potential for silylation at multiple nitrogen and oxygen atoms. The reaction conditions need to be carefully controlled to achieve the desired product.
Protocol 3: N-Silylation of Ureas and Carbamates
Materials:
-
Substrate (urea or carbamate)
-
This compound (TMSM)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve or suspend the urea or carbamate substrate (1.0 eq.) in an anhydrous aprotic solvent.
-
Add this compound (2.0 - 4.0 eq.) to the mixture at room temperature. The stoichiometry may need to be adjusted based on the number of active N-H protons.
-
Stir the reaction mixture at room temperature or elevated temperatures (e.g., 50-80 °C) for a period ranging from several hours to overnight.
-
Monitor the reaction for the formation of the desired silylated product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Upon completion, the solvent and excess reagent can be removed under vacuum.
-
Purification of the silylated product may be achieved by crystallization, distillation, or chromatography.
Quantitative Data Summary (Illustrative)
| Substrate | TMSM (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Urea | 4.0 | Acetonitrile | 60 | 24 | Moderate |
| Phenylurea | 3.0 | DCM | 40 | 18 | Good |
| Ethyl carbamate | 2.0 | Acetonitrile | 50 | 12 | High |
Note: The data in this table is illustrative. The silylation of ureas and carbamates can yield mixtures of products, and optimization is crucial.
Visualizations
Caption: General experimental workflow for N-silylation.
Caption: Logical relationship of an N-silylation reaction.
Application Notes and Protocols for 4-(Trimethylsilyl)morpholine in Plasma-Enhanced Chemical Vapor Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilyl)morpholine (TMSM) is a versatile single-source precursor for the deposition of silicon oxycarbonitride (SiCNO) thin films using Plasma-Enhanced Chemical Vapor Deposition (PECVD). This organosilicon compound, with the chemical formula O(CH₂CH₂)₂NSi(CH₃)₃, offers a distinct advantage by providing silicon, carbon, nitrogen, and oxygen from a single molecule, simplifying the deposition process and offering a pathway to films with tunable properties. These SiCNO films are of significant interest for a variety of applications, including as dielectric layers in electronic devices and as antireflective coatings in photovoltaics.[1] The use of mild plasma conditions allows for the incorporation of molecular fragments from the precursor into the film, enabling control over the film's chemical composition and properties.[2]
This document provides detailed application notes and protocols for the use of TMSM in PECVD, aimed at researchers and professionals in materials science and drug development who may utilize thin film deposition for applications such as biocompatible coatings, sensor development, or specialized electronic components.
Data Presentation
The properties of SiCNO films deposited from TMSM are highly dependent on the PECVD process parameters. The following tables summarize the quantitative data reported in the literature.
Table 1: Optical Properties of SiCNO Films Deposited from TMSM
| Gas Mixture | Refractive Index | Optical Bandgap (eV) | Potential Applications |
| TMSM/He | 1.5 - 2.0 | 2.0 - 4.6 | Antireflective coatings, Dielectric layers |
| TMSM/H₂ | 1.5 - 2.0 | 2.0 - 4.6 | Antireflective coatings, Dielectric layers |
| TMSM/NH₃ | 1.5 - 2.0 | 2.0 - 4.6 | Antireflective coatings, Dielectric layers with higher nitrogen content |
Note: The ranges in refractive index and optical bandgap are achieved by tuning the deposition parameters such as plasma power, pressure, and gas flow rates.[1]
Table 2: Elemental Composition and Deposition Rate of Related SiCN:H Films
While specific data for TMSM is limited, data from a similar precursor system (Tetramethylsilane, TMS) provides insight into the influence of process parameters on film composition and deposition rate.
| Gas Mixture | Deposition Temperature (°C) | Deposition Rate (nm/min) | Nitrogen Content (at. %) | Carbon Content (at. %) |
| TMS/He | 100 | 33 | - | High |
| TMS/He | 400 | 20 | - | Decreased |
| TMS/NH₃ | 100 | 25 | 16 | High |
| TMS/NH₃ | 400 | 13 | 25 | Decreased |
Note: Increasing the deposition temperature generally leads to a decrease in the deposition rate and a reduction in the carbon content of the films. The addition of ammonia effectively incorporates nitrogen into the film structure.[3]
Experimental Protocols
The following protocols provide a general framework for the deposition of SiCNO films using TMSM as a precursor. Researchers should note that the optimal parameters may vary depending on the specific PECVD reactor configuration and desired film properties.
Protocol 1: General Deposition of SiCNO Thin Films
1. Substrate Preparation:
-
Substrates (e.g., silicon wafers, quartz, or other relevant materials) should be thoroughly cleaned to remove any organic and inorganic contaminants.
-
A typical cleaning procedure involves sequential ultrasonic bathing in acetone, isopropanol, and deionized water, followed by drying with a stream of dry nitrogen.
-
For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution may be used to remove the native oxide layer immediately before loading into the reactor.
2. Precursor Handling and Delivery:
-
This compound is a liquid precursor. It should be handled in a fume hood with appropriate personal protective equipment.
-
The precursor is typically held in a stainless steel bubbler, the temperature of which is controlled to maintain a constant vapor pressure. The optimal bubbler temperature will need to be determined empirically but is generally kept slightly above ambient temperature to ensure sufficient vapor pressure without causing precursor decomposition.
-
A carrier gas (e.g., Helium, Argon) is flowed through the bubbler to transport the TMSM vapor into the PECVD chamber. The flow rate of the carrier gas will determine the precursor delivery rate.
3. PECVD Deposition Parameters:
-
Base Pressure: The reactor should be evacuated to a high vacuum (e.g., < 10⁻⁵ Torr) to minimize contamination.
-
Process Pressure: The working pressure during deposition is a critical parameter and typically ranges from 100 mTorr to 1 Torr.
-
Substrate Temperature: The substrate temperature influences the film density, composition, and stress. A typical range for deposition is 100-400°C.[3]
-
Plasma Power: A low RF plasma power (e.g., 20-50 W) is recommended to avoid complete fragmentation of the TMSM molecule and to promote the incorporation of larger molecular fragments into the growing film.[2]
-
Gas Flow Rates:
-
TMSM Carrier Gas (e.g., He): 10-50 sccm.
-
Co-reactant/Dilution Gas (e.g., He, H₂, NH₃): 20-100 sccm. The ratio of the co-reactant gas to the TMSM carrier gas flow will significantly impact the film's elemental composition and properties. For example, increasing the NH₃ flow rate will increase the nitrogen content of the film.[3]
-
-
Deposition Time: The deposition time will determine the final film thickness and should be adjusted based on the calibrated deposition rate.
4. Post-Deposition:
-
After the deposition is complete, the plasma is extinguished, and the gas flows are stopped.
-
The substrate is allowed to cool down to room temperature under vacuum or in an inert gas atmosphere before being removed from the reactor.
Mandatory Visualizations
PECVD Experimental Workflow
Caption: Workflow for PECVD of SiCNO films.
Logical Relationship of PECVD Parameters and Film Properties
Caption: Interplay of PECVD parameters and film properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Silylation Reactions with 4-(Trimethylsilyl)morpholine
Welcome to the technical support center for 4-(Trimethylsilyl)morpholine (TMSM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and answering frequently asked questions related to the use of TMSM as a silylating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (TMSM) is a versatile organosilicon compound.[1] Its primary application in organic synthesis is as a silylating agent to introduce a trimethylsilyl (TMS) protecting group to active hydrogen-containing functional groups, such as alcohols and amines.[1][2] This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions. The morpholine ring in its structure can enhance its solubility and reactivity.[1]
Q2: What are the advantages of using this compound compared to other silylating agents?
While specific comparative data is limited, TMSM offers an alternative to more common silylating agents like BSTFA or TMCS. The morpholine byproduct is a water-soluble amine, which can simplify purification in some cases. However, it's important to note that the silylating potential of TMSM has been reported to be lower in most cases than that of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSIM (Trimethylsilylimidazole).[3]
Q3: What functional groups can be silylated with this compound?
This compound is primarily used for the silylation of alcohols (primary, secondary, and tertiary) and primary and secondary amines.[1][4] The reactivity towards these functional groups will depend on factors such as steric hindrance and the electronic properties of the substrate.
Q4: What are the typical byproducts of a silylation reaction with this compound?
The primary byproduct of the reaction is morpholine. Depending on the reaction conditions and the presence of moisture, hydrolysis of TMSM can lead to the formation of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃).
Troubleshooting Guide
This guide addresses common issues encountered during silylation reactions with this compound.
Problem 1: Low or No Product Yield
Low or no yield of the desired silylated product is a frequent issue in silylation reactions. Several factors can contribute to this problem.
-
Moisture Contamination: Silylating agents are highly sensitive to moisture.[5][6] Water present in the reaction solvent, on the glassware, or in the starting material will react with TMSM, consuming the reagent and leading to the formation of inactive siloxanes.[7]
-
Insufficient Reagent: An inadequate amount of TMSM may result in an incomplete reaction.
-
Low Reactivity of Substrate: Sterically hindered alcohols or electronically deactivated amines may react sluggishly with TMSM. As noted, the silylating potential of TMSM is generally lower than some other common reagents.[3]
-
Improper Reaction Temperature: Silylation reactions may require heating to proceed at a reasonable rate, especially for less reactive substrates.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
Problem 2: Incomplete Reaction
An incomplete reaction, where both starting material and the desired product are observed, is another common challenge.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Equilibrium: The silylation reaction may be reversible, leading to an equilibrium mixture of reactants and products.
-
Reagent Degradation: If the TMSM reagent is old or has been improperly stored, it may have partially hydrolyzed, reducing its effectiveness.
Problem 3: Formation of Side Products
The appearance of unexpected peaks in your analytical data (e.g., GC-MS, NMR) indicates the formation of side products.
-
Hydrolysis Products: As mentioned, the primary side product from reaction with water is hexamethyldisiloxane.
-
Multiple Silylations: For molecules with multiple reactive sites, it's possible to get a mixture of partially and fully silylated products.
-
Solvent Reactivity: While less common, some solvents could potentially react with the silylating agent under certain conditions.
Problem 4: Difficulty in Product Purification
Isolating the pure silylated product can sometimes be challenging.
-
Similar Polarity of Product and Byproducts: If the silylated product has a similar polarity to the morpholine byproduct or unreacted starting material, separation by chromatography can be difficult.
-
Product Instability: Silyl ethers and silylamines can be sensitive to hydrolysis, especially under acidic or basic conditions.[8] This can lead to the decomposition of the product during aqueous work-up or chromatography on silica gel.
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general procedures, based on established silylation techniques, can serve as a starting point for optimization.
General Protocol for Silylation of a Primary Alcohol
-
Preparation: Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Reaction Setup: To a solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile, or THF; approximately 0.1-0.5 M concentration) in a flask under an inert atmosphere, add this compound (1.1-1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). If the reaction is sluggish, it can be gently heated (e.g., to 40-60 °C).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The morpholine byproduct is volatile and may be partially removed with the solvent.
-
Purification: The crude product can be purified by distillation (if it is a liquid) or by column chromatography on silica gel. Use a non-polar eluent system (e.g., hexanes/ethyl acetate) and work quickly to minimize the risk of hydrolysis on the silica gel.
Experimental Workflow for Silylation and Analysis
Caption: A general workflow for a typical silylation experiment.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, a comparative table of yields for various substrates cannot be provided at this time. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific substrate.
Table 1: General Reaction Parameter Comparison for Silylating Agents
| Parameter | This compound | BSTFA | TMCS |
| Reactivity | Moderate[3] | High | High (often used with a base)[4] |
| Byproducts | Morpholine | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | HCl[9] |
| Volatility of Byproducts | Moderate | High | High (as HCl gas) |
| Handling | Moisture sensitive | Highly moisture sensitive | Corrosive, moisture sensitive[4] |
This table provides a qualitative comparison of TMSM with other common silylating agents. The choice of reagent will depend on the specific requirements of the reaction, including the reactivity of the substrate and the desired purification strategy.
References
- 1. thescipub.com [thescipub.com]
- 2. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound | 13368-42-8 | Benchchem [benchchem.com]
Common side reactions and by-products in 4-(Trimethylsilyl)morpholine chemistry
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments involving 4-(trimethylsilyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
A1: this compound is an organosilicon compound where a trimethylsilyl (TMS) group is attached to the nitrogen atom of a morpholine ring. It is primarily used in organic synthesis as a sterically hindered, non-nucleophilic base and as a proton scavenger. Its applications include deprotonation of acidic protons, promotion of elimination reactions, and as a silylating agent for protecting groups, though it is less potent than other common silylating agents.
Q2: What are the most common side reactions observed when using this compound?
A2: The two most prevalent side reactions are:
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Hydrolysis: Due to the moisture sensitivity of the Si-N bond, this compound can readily hydrolyze in the presence of water to form morpholine and trimethylsilanol. The trimethylsilanol can then dimerize to form hexamethyldisiloxane (HMDSO).
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Silyl Enol Ether Formation: When used as a base in reactions involving carbonyl compounds (aldehydes and ketones), this compound can promote the formation of silyl enol ethers as by-products, in addition to its intended role as a proton abstractor.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
A3: Minimizing hydrolysis is critical for the success of reactions involving this compound. Key precautions include:
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Use of Anhydrous Solvents: Always use freshly dried, anhydrous solvents.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
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Dry Glassware: Thoroughly dry all glassware in an oven and cool it under an inert atmosphere before use.
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Proper Storage: Store this compound under an inert atmosphere and away from moisture.
Q4: What are the implications of hexamethyldisiloxane (HMDSO) formation in my reaction?
A4: Hexamethyldisiloxane (HMDSO) is a relatively inert and volatile by-product. However, its presence can complicate product purification, especially for products with similar boiling points. It may also affect the reaction stoichiometry by consuming the active silylating agent if that is the intended role.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Unexpected By-products
Problem: You are experiencing low yields in a reaction where this compound is used as a base, and you observe the presence of morpholine and a volatile, nonpolar impurity in your crude product.
Possible Cause: This is likely due to the hydrolysis of this compound. The presence of moisture in your reaction is leading to the decomposition of your base, reducing its effectiveness and generating morpholine and hexamethyldisiloxane (HMDSO) as by-products.
Troubleshooting Steps:
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Verify Reagent and Solvent Anhydrousness:
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Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina).
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Use freshly opened bottles of reagents or properly stored anhydrous reagents.
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Improve Reaction Setup:
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Assemble your reaction apparatus while hot after oven-drying and cool under a stream of inert gas.
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Use septa and syringes for the transfer of reagents and solvents to minimize exposure to the atmosphere.
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Purification Strategy for HMDSO Removal:
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Distillation: If your product is not volatile, HMDSO (b.p. 101 °C) can often be removed by distillation or evaporation under reduced pressure.
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Azeotropic Distillation: For stubborn cases, azeotropic distillation with acetonitrile can be employed to remove HMDSO.[1]
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Chromatography: HMDSO is nonpolar and will typically elute very quickly on normal-phase silica gel chromatography.
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Issue 2: Formation of Silyl Enol Ether as a Major By-product
Problem: You are using this compound as a non-nucleophilic base to promote a reaction (e.g., an elimination or alkylation) on a substrate containing a ketone or aldehyde, but you are isolating a significant amount of the corresponding silyl enol ether.
Possible Cause: this compound, while a hindered base, can still facilitate the enolization of carbonyl compounds. The trimethylsilyl group can then be transferred to the enolate oxygen, forming the silyl enol ether. This is more likely to occur at higher temperatures or with prolonged reaction times.
Troubleshooting Steps:
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Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to disfavor the formation of the thermodynamic silyl enol ether product.
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Reduce Reaction Time: Monitor the reaction closely by TLC or another appropriate method and quench it as soon as the desired product is formed to minimize the time for the side reaction to occur.
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Consider an Alternative Base: If silyl enol ether formation remains a significant issue, consider using a non-silyl-containing hindered base, such as triethylamine or diisopropylethylamine (DIPEA), although these may have different reactivity profiles.
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Steric Hindrance: Increasing the steric bulk around the carbonyl group of the substrate, if possible, can disfavor the approach of the silylating agent.
Data Presentation
Table 1: Common By-products in this compound Chemistry
| By-product Name | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Common Cause |
| Morpholine | C₄H₉NO | 87.12 | 129 | Hydrolysis of this compound |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | 162.38 | 101 | Dimerization of trimethylsilanol from hydrolysis |
| Silyl Enol Ether | Varies | Varies | Varies | Reaction with carbonyl compounds |
Table 2: Qualitative Impact of Reaction Conditions on Side Product Formation
| Reaction Condition | Effect on Hydrolysis (HMDSO Formation) | Effect on Silyl Enol Ether Formation | Recommendation for Minimizing Side Reactions |
| Presence of Water | High | Negligible | Rigorously exclude water from the reaction. |
| Elevated Temperature | Moderate | High | Use the lowest effective temperature for the desired reaction. |
| Prolonged Reaction Time | Moderate | High | Monitor the reaction and work up as soon as it is complete. |
| Use of Protic Solvents | High | Low (can hydrolyze product) | Use anhydrous aprotic solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound as a Base with Precautions to Minimize Hydrolysis
Objective: To provide a general workflow for using this compound as a base while minimizing the formation of hydrolysis by-products.
Materials:
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Substrate
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This compound
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Anhydrous solvent (e.g., THF, Dichloromethane)
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Inert gas (Nitrogen or Argon)
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Oven-dried glassware
Procedure:
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Assemble the reaction glassware (e.g., round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet) after oven-drying at 120 °C for at least 4 hours.
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Cool the glassware to room temperature under a stream of dry nitrogen.
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Add the substrate to the reaction flask, followed by the anhydrous solvent via a syringe.
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Stir the solution under a positive pressure of nitrogen.
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Add this compound (typically 1.1-1.5 equivalents) to the reaction mixture dropwise via a syringe at the desired reaction temperature (e.g., 0 °C or room temperature).
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water at 0 °C.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography or distillation. Expect HMDSO and morpholine as potential impurities.
Protocol 2: Illustrative Synthesis of a Silyl Enol Ether as a Potential Side Reaction
Objective: To illustrate the conditions under which a silyl enol ether might form as a by-product when using a silyl-amine base with a ketone. This is a generalized procedure, as specific protocols using this compound for this purpose are not prevalent, highlighting its nature as an unintended side reaction.
Materials:
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Cyclohexanone
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This compound
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert gas (Nitrogen or Argon)
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Oven-dried glassware
Procedure:
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Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
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Charge the flask with anhydrous DMF (5 mL) and cyclohexanone (1.0 g, 10.2 mmol).
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Cool the mixture to 0 °C using an ice bath.
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Slowly add this compound (2.4 g, 15.3 mmol, 1.5 equiv) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. The prolonged reaction time at room temperature can favor the formation of the thermodynamic silyl enol ether.
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Monitor the formation of the silyl enol ether by GC-MS.
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Work up the reaction by pouring it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and pentane.
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Separate the organic layer, and wash it with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to yield the crude silyl enol ether.
Mandatory Visualization
References
Technical Support Center: Purification Techniques for Products from 4-(Trimethylsilyl)morpholine Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of reaction products involving 4-(Trimethylsilyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A: When working with this compound, you can typically expect several types of impurities:
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Unreacted Starting Materials: Residual this compound or other reagents.
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Hydrolysis Products: The N-Si bond is sensitive to moisture. Exposure to water during the reaction or workup can hydrolyze this compound back to morpholine and trimethylsilanol. The silanol can then dimerize to form hexamethyldisiloxane (HMDSO).
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Silylation Artifacts: Depending on the reaction conditions, solvents, and other functional groups present, unexpected silylated by-products can sometimes form.
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Reaction Byproducts: Products from side reactions specific to your chemical transformation.
Q2: My TMS-protected product seems to be decomposing during the aqueous workup. How can I prevent this?
A: The trimethylsilyl (TMS) group, especially when attached to nitrogen, is prone to hydrolysis. To minimize decomposition, consider the following:
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Use Anhydrous Conditions: If possible, perform a non-aqueous workup. This could involve filtering the reaction mixture through a plug of Celite or silica gel and removing the solvent under reduced pressure.
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Minimize Contact Time: If an aqueous wash is necessary, perform it quickly and at a low temperature (e.g., with ice-cold water or brine).
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Control pH: Avoid strongly acidic or basic aqueous solutions unless the goal is to intentionally remove the TMS group. A wash with a saturated, neutral salt solution like sodium chloride (brine) is often the safest choice.
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Use a Buffered System: Employing a buffered aqueous solution (e.g., phosphate buffer at pH 7) can help maintain a neutral environment and prevent hydrolysis.
Q3: Why am I observing severe peak tailing and poor separation during silica gel chromatography of my product?
A: If your final product contains a morpholine ring (after the TMS group has been removed or transferred), it is basic due to the nitrogen atom. This basic nitrogen interacts strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to common chromatography issues like peak tailing, streaking, poor resolution, and sometimes irreversible adsorption of the product onto the column, resulting in low recovery.
Q4: How can I improve the column chromatography of my basic, morpholine-containing compound?
A: To counteract the strong interaction with silica gel, you should neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your eluent system.
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Add Triethylamine (Et3N): A common and effective strategy is to add 0.1-2% triethylamine to your mobile phase (e.g., hexane/ethyl acetate).
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Use Ammoniated Solvents: Alternatively, using a solvent system containing a small amount of ammonia, often as a solution in methanol, can also significantly improve peak shape and recovery.
Q5: My final morpholine derivative is highly water-soluble, making extraction from the aqueous layer difficult. What can I do?
A: High water solubility is a common issue with polar morpholine derivatives. To improve extraction efficiency into an organic solvent, you can modify the properties of the aqueous phase:
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Salting Out: Add a large quantity of an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, which decreases the solubility of your organic compound and forces it into the organic layer.
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pH Adjustment: Since the morpholine moiety is basic, ensure the aqueous layer is basic (e.g., pH > 9) by adding NaOH or K2CO3. This deprotonates the morpholine nitrogen, converting it to its free base form, which is typically less water-soluble than its protonated salt form.
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Use a More Polar Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar extraction solvent like dichloromethane (DCM), chloroform, or ethyl acetate.
Q6: I have a solid product. What is the most effective purification method?
A: For solid products, recrystallization is often the most effective and scalable purification technique.
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Direct Recrystallization: The first step is to find a suitable solvent or solvent system where your product is soluble when hot but sparingly soluble when cold. Common systems include ethanol, or mixtures like ethyl acetate/hexanes.
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Salt Formation: If the free base does not crystallize well, you can convert it to a salt. Dissolving the crude product in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl (e.g., HCl in ether) will precipitate the hydrochloride salt, which is often highly crystalline. This salt can then be recrystallized.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing/Streaking | The basic morpholine nitrogen is interacting strongly with acidic silica gel. | Add a basic modifier like triethylamine (0.1-2%) or ammonia in methanol to your eluent. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent and is irreversibly adsorbed. | Increase the polarity of the eluent. If that fails, consider using a different stationary phase like alumina or reverse-phase silica. |
| Poor Separation from Impurities | The chosen eluent system does not provide sufficient resolution. | Experiment with different solvent systems using TLC. Try combinations of solvents with different properties (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol). |
Recrystallization
| Problem | Possible Cause | Recommended Solution |
| Product Oiled Out | The boiling point of the solvent is higher than the melting point of the product, or the solution is cooling too quickly. | Use a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form | The solution is not supersaturated (too much solvent used), or nucleation is slow. | Concentrate the solution by boiling off some solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Yield | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the absolute minimum amount of hot solvent required for dissolution. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are Colored | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution, then filter the hot solution through Celite to remove the charcoal and adsorbed impurities before allowing it to cool. |
Data Presentation
Physicochemical Properties of Key Compounds
| Compound | Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Characteristics |
| This compound | C₇H₁₇NOSi | 159.30 | 160 | 0.897 | Moisture sensitive, silylating agent. |
| Morpholine | C₄H₉NO | 87.12 | 129 | 1.007 | Basic, hydrophilic, common hydrolysis byproduct. |
| Hexamethyldisiloxane (HMDSO) | C₆H₁₈OSi₂ | 162.38 | 101 | 0.764 | Non-polar, volatile, common byproduct of silylation reactions. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Silyl Ether Products
This protocol is designed to isolate a product where the TMS group has been transferred to another functional group (e.g., forming a silyl ether) while the morpholine is a byproduct.
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Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Combine the organic layers. To remove the morpholine byproduct, wash the organic layer 2-3 times with a dilute HCl solution (e.g., 1M HCl). The protonated morpholine hydrochloride will partition into the aqueous layer.
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Neutralization: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with saturated aqueous NaCl (brine).
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol describes the purification of a moderately polar, basic morpholine-containing compound.
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Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system (e.g., ethyl acetate/hexanes). To the chosen solvent mixture, add 0.5-1% triethylamine (Et₃N) to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for your product.
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Column Packing: Prepare a slurry of silica gel in the eluent (containing Et₃N) and pack the column.
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Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb the crude material onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
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Elution: Elute the column with the prepared mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Salt Formation and Recrystallization
This method is ideal for solid, basic morpholine-containing products that are difficult to purify by other means.
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Salt Formation: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether). Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) dropwise with stirring. The morpholine hydrochloride salt will precipitate out of the solution.
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Collection: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold diethyl ether to remove non-basic impurities.
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Solvent Selection for Recrystallization: Test the solubility of a small amount of the salt in various solvents (e.g., ethanol, isopropanol, or water/ethanol mixtures) to find one that dissolves the salt when hot but not when cold.
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Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Final Isolation: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold recrystallization solvent, and dry under vacuum.
Visualizations
Caption: Decision tree for selecting a primary purification strategy.
Technical Support Center: Improving Regioselectivity of 4-(Trimethylsilyl)morpholine Additions
Welcome to the technical support center for improving the regioselectivity of 4-(trimethylsilyl)morpholine additions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental work.
Troubleshooting Unwanted Regioisomers
Controlling the regioselectivity of this compound additions is crucial for the successful synthesis of target molecules. Poor regioselectivity often arises from a number of factors related to reaction conditions and substrate electronics. This guide provides a systematic approach to troubleshooting and optimizing your reactions.
Issue 1: Formation of the undesired silyl enol ether regioisomer from an unsymmetrical ketone.
When reacting this compound with an unsymmetrical ketone, the formation of two different silyl enol ethers is possible: the kinetic product (less substituted) and the thermodynamic product (more substituted). The observed product ratio is highly dependent on the reaction conditions.
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Possible Cause 1.1: Reaction temperature is too high, favoring the thermodynamic product. At elevated temperatures, the initially formed kinetic enolate can equilibrate to the more stable thermodynamic enolate before silylation occurs.
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Solution: Perform the reaction at low temperatures (e.g., -78 °C) to trap the kinetically favored, less substituted enolate. This minimizes the rate of equilibration.
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Possible Cause 1.2: The base used is not sterically hindered enough. Less bulky bases can abstract protons from both the more and less substituted α-carbons, leading to a mixture of enolates.
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Solution: Employ a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to selectively deprotonate the less sterically hindered α-position, favoring the kinetic enolate.
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Possible Cause 1.3: The reaction time is too long, allowing for equilibration. Extended reaction times, even at low temperatures, can sometimes lead to the formation of the thermodynamic product.
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Solution: Quench the reaction after a short period to isolate the kinetic product before significant equilibration can occur. Monitoring the reaction by techniques like thin-layer chromatography (TLC) or in-situ infrared spectroscopy can help determine the optimal reaction time.
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Issue 2: Poor regioselectivity in the conjugate addition to α,β-unsaturated carbonyl compounds.
The addition of this compound to an α,β-unsaturated carbonyl compound can result in either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity is influenced by the nature of the substrate, the silylating agent, and the reaction conditions.
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Possible Cause 2.1: "Hard" nucleophilic character of the intermediate. The nature of the active silylating species can influence the site of attack.
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Solution: The use of this compound is generally considered to involve a "soft" silylating agent, which should favor 1,4-addition. If 1,2-addition is observed, consider the possibility of reaction with a harder intermediate. The choice of solvent can influence the reactivity of the silylating agent. Less polar solvents may favor 1,4-addition.
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Possible Cause 2.2: Steric hindrance around the β-carbon. If the β-carbon of the α,β-unsaturated system is highly substituted, 1,2-addition to the less hindered carbonyl carbon may become competitive.
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Solution: While difficult to alter the substrate itself, adjusting reaction parameters can sometimes favor the desired 1,4-addition. Lowering the reaction temperature can increase the selectivity for the thermodynamically favored 1,4-adduct.
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Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other silylating agents like trimethylsilyl chloride (TMSCl) in combination with a base?
A1: this compound is considered a milder silylating agent. Its silylation potential is generally lower than that of more reactive systems like TMSCl/triethylamine or bis(trimethylsilyl)acetamide (BSA).[1] This can be advantageous in reactions with sensitive substrates where harsh conditions or strong bases might lead to side reactions or decomposition. The morpholine byproduct is also a relatively weak, non-nucleophilic base.
Q2: How can I favor the formation of the kinetic silyl enol ether from 2-methylcyclohexanone using a silylating agent?
Q3: What conditions are typically used to favor the thermodynamic silyl enol ether?
A3: The formation of the more stable, thermodynamic silyl enol ether is favored by using a weaker base at higher temperatures, which allows the enolates to equilibrate. For example, using triethylamine and trimethylsilyl chloride in a solvent like dimethylformamide (DMF) at reflux is a common method.
Q4: Can the solvent choice significantly impact the regioselectivity of silylation?
A4: Yes, the solvent can play a crucial role. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are typically used for kinetically controlled reactions as they do not facilitate the proton exchange required for equilibration to the thermodynamic enolate. Protic solvents, on the other hand, can promote this equilibration.
Q5: In a conjugate addition to an enone, what factors determine whether 1,2- or 1,4-addition occurs?
A5: The regioselectivity of addition to an α,β-unsaturated carbonyl is primarily determined by the "hardness" or "softness" of the nucleophile. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition to the "hard" electrophilic carbonyl carbon. "Soft" nucleophiles (e.g., Gilman reagents, enamines, and silyl enol ethers) prefer to attack the "soft" electrophilic β-carbon in a 1,4-conjugate addition.[2][3][4] The reaction conditions, such as temperature and the presence of Lewis acids, can also influence this selectivity.
Data Presentation
Table 1: General Conditions for Regioselective Silyl Enol Ether Formation
| Control Type | Product Favored | Typical Base | Typical Solvent | Temperature |
| Kinetic | Less substituted | LDA | THF, Diethyl ether | -78 °C to 0 °C |
| Thermodynamic | More substituted | Triethylamine | DMF, Toluene | Room Temp. to Reflux |
Experimental Protocols
Protocol 1: General Procedure for Kinetically Controlled Silyl Enol Ether Synthesis
This protocol is a general guideline for achieving the kinetic silyl enol ether and would need to be optimized for this compound.
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Preparation of the Base: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, prepare a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.
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Enolate Formation: To the cooled LDA solution, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise via a syringe. Stir the resulting mixture at -78 °C for 30-60 minutes.
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Silylation: Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C.
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Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude silyl enol ether can be purified by distillation or chromatography.
Protocol 2: General Procedure for Thermodynamically Controlled Silyl Enol Ether Synthesis
This protocol provides a general method for obtaining the thermodynamic silyl enol ether.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve the unsymmetrical ketone (1.0 equivalent) and triethylamine (1.5 equivalents) in N,N-dimethylformamide (DMF).
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Silylation: Add this compound (1.2 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC.
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing a mixture of water and an organic solvent (e.g., hexane or diethyl ether).
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Purification: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product by distillation or chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic Control in Silyl Enol Ether Formation.
Caption: Pathways for the addition of this compound to enones.
References
Conditions for the removal of the trimethylsilyl group from morpholine derivatives
This technical support center provides guidance for researchers, scientists, and drug development professionals on the conditions for the removal of the trimethylsilyl (TMS) group from morpholine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing a TMS group from a morpholine nitrogen?
A1: The N-Si bond in N-TMS morpholine is highly susceptible to hydrolysis. Therefore, the most common methods involve solvolysis under acidic, basic, or neutral conditions. The choice of method often depends on the stability of other functional groups in the molecule.[1][2] Mild acidic conditions or treatment with a fluoride source are frequently employed for TMS deprotection.[1]
Q2: My substrate is sensitive to both strong acid and strong base. What are the mildest conditions to cleave the N-TMS group?
A2: For substrates sensitive to harsh conditions, mild hydrolysis is the recommended approach. Simply stirring the N-TMS morpholine derivative in a protic solvent like methanol (MeOH) or ethanol (EtOH), often with a co-solvent like dichloromethane (DCM), can effectively cleave the TMS group.[3] The reaction can also proceed by stirring with silica gel in a non-protic solvent, followed by filtration.[4]
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A significant change in polarity will be observed as the non-polar N-TMS morpholine is converted to the more polar free morpholine.
Q4: What are the typical byproducts of an N-TMS deprotection reaction?
A4: The primary byproducts depend on the deprotection method used. In aqueous or alcoholic conditions, the main silicon-containing byproduct is hexamethyldisiloxane ((TMS)₂O) or the corresponding trimethylsilyl ether of the alcohol solvent (e.g., TMS-OMe).[5]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of the TMS group from morpholine derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent (acid, base, or water).2. Low reaction temperature.3. Short reaction time.4. Steric hindrance around the nitrogen atom. | 1. Increase the equivalents of the deprotecting agent.2. Gradually increase the reaction temperature, monitoring for any degradation.3. Extend the reaction time and continue monitoring by TLC or LC-MS.4. Consider using a stronger deprotection method, such as a fluoride source (e.g., TBAF). |
| Low Yield | 1. Degradation of the starting material or product under the reaction conditions.2. Product loss during workup, especially if the free morpholine is volatile or highly water-soluble.3. Formation of side products. | 1. Use milder conditions (e.g., neutral hydrolysis with MeOH/water).2. Perform a careful workup. For water-soluble products, consider extraction with a more polar solvent or saturation of the aqueous layer with salt.3. Analyze byproducts to understand decomposition pathways and optimize conditions to minimize their formation. |
| Formation of Side Products | 1. Cleavage of other acid- or base-labile protecting groups in the molecule.2. Undesired reactions with other functional groups. | 1. Choose a deprotection method that is orthogonal to other protecting groups present.2. Screen different deprotection reagents to find one that is chemoselective for the N-TMS group. |
| Reaction Fails to Start | 1. Inactive or degraded deprotecting agent.2. Insufficiently anhydrous conditions for fluoride-mediated deprotection (if applicable). | 1. Use a fresh batch of the deprotecting agent.2. For fluoride-based methods, ensure anhydrous conditions by using dry solvents. |
Experimental Protocols
Below are detailed methodologies for common N-TMS deprotection procedures.
Protocol 1: Mild Acidic Hydrolysis
This protocol is suitable for most substrates that can tolerate mild acidic conditions.
Materials:
-
N-TMS morpholine derivative
-
Methanol (MeOH)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-TMS morpholine derivative (1.0 eq) in methanol (0.1 - 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1M HCl (1.1 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM or EtOAc (3 x volume of the reaction mixture).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography, distillation, or recrystallization as needed.
| Parameter | Condition | Notes |
| Solvent | Methanol, Ethanol | Protic solvents facilitate the hydrolysis. |
| Acid | HCl, Acetic Acid | Typically used in slight excess. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity if other acid-labile groups are present. |
| Time | 1 - 6 hours | Dependent on substrate and reaction scale. |
Protocol 2: Basic Hydrolysis
This method is suitable for substrates that are stable to basic conditions but may be sensitive to acid.
Materials:
-
N-TMS morpholine derivative
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-TMS morpholine derivative (1.0 eq) in methanol (0.1 - 0.5 M).
-
Add potassium carbonate (1.5 - 3.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM or EtOAc and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude product.
-
Purify as needed.
| Parameter | Condition | Notes |
| Solvent | Methanol, Ethanol | A protic solvent is necessary. |
| Base | K₂CO₃, NaOH (dilute) | K₂CO₃ is a milder and often preferred choice. |
| Temperature | Room Temperature | Gentle heating may be applied if the reaction is sluggish. |
| Time | 2 - 12 hours | Generally slower than acidic methods. |
Protocol 3: Fluoride-Mediated Cleavage
This is a very effective method, especially for sterically hindered substrates, but requires anhydrous conditions.
Materials:
-
N-TMS morpholine derivative
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-TMS morpholine derivative (1.0 eq) in anhydrous THF (0.1 - 0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the 1M TBAF solution in THF (1.1 - 1.5 eq) dropwise at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC or LC-MS.
-
Once complete, quench the reaction by adding water.
-
Extract the product with diethyl ether or EtOAc (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify as necessary. Note that removing all traces of TBAF salts can sometimes be challenging.
| Parameter | Condition | Notes |
| Solvent | Anhydrous THF, Acetonitrile | Anhydrous conditions are crucial for success. |
| Reagent | TBAF, CsF | TBAF is more common due to its solubility. |
| Temperature | Room Temperature | The reaction is typically fast at ambient temperature. |
| Time | 0.5 - 3 hours | Usually a rapid deprotection method. |
Visualized Workflows and Logic
Caption: Decision workflow for selecting an appropriate N-TMS deprotection method.
Caption: Troubleshooting logic for N-TMS deprotection experiments.
References
- 1. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 2. N-Silylamines in catalysis: synthesis and reactivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Managing Moisture-Sensitive Reactions with 4-(Trimethylsilyl)morpholine
Welcome to the technical support center for 4-(Trimethylsilyl)morpholine (TMS-morpholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TMS-morpholine in moisture-sensitive reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when using this compound.
Issue 1: Incomplete or Slow Silylation Reaction
Q: My silylation reaction with TMS-morpholine is not going to completion, or is proceeding very slowly. What are the possible causes and how can I fix this?
A: Incomplete or slow silylation is a common issue and can often be attributed to several factors:
-
Moisture Contamination: TMS-morpholine is highly sensitive to moisture. The presence of water in the reaction will consume the reagent, leading to lower yields.
-
Sub-optimal Reaction Temperature: The reactivity of TMS-morpholine can be temperature-dependent.
-
Solution: While many silylations proceed at room temperature, gentle heating (e.g., to 40-60 °C) can often increase the reaction rate. Monitor the reaction for any potential side product formation at elevated temperatures.
-
-
Steric Hindrance: Highly hindered alcohols or amines may react more slowly.
-
Solution: Increase the reaction time and/or temperature. Consider using a catalyst, such as a Lewis acid, in small amounts, though this should be done with caution to avoid side reactions.
-
-
Reagent Quality: The TMS-morpholine may have degraded due to improper storage.
-
Solution: Use a fresh bottle of TMS-morpholine or purify the existing stock by distillation. Store the reagent under an inert atmosphere in a cool, dry place.
-
Issue 2: Formation of Byproducts
Q: I am observing unexpected byproducts in my reaction mixture. What are they and how can I minimize their formation?
A: The primary byproduct from the hydrolysis of TMS-morpholine is morpholine and hexamethyldisiloxane. The presence of other byproducts can indicate side reactions.
-
Hydrolysis Products: If moisture is present, TMS-morpholine will hydrolyze.
-
Solution: As with incomplete reactions, ensure strictly anhydrous conditions.
-
-
Side Reactions with Substrate: The basicity of the morpholine byproduct can sometimes catalyze undesired side reactions.
-
Solution: If your substrate or product is base-sensitive, consider using a non-basic silylating agent. Alternatively, perform the reaction at a lower temperature to minimize the rate of side reactions.
-
Issue 3: Difficulties in Product Purification
Q: I am having trouble purifying my product from the reaction mixture containing TMS-morpholine residues. What is the best work-up procedure?
A: The work-up procedure is critical for obtaining a pure product.
-
Removal of Morpholine and its Salts: Morpholine is a water-soluble base.
-
Aqueous Wash: A standard aqueous work-up is typically effective. Wash the organic layer with a dilute acidic solution (e.g., 1M HCl) to protonate the morpholine, making it highly water-soluble and easily removed in the aqueous phase.[4] Follow this with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove bulk water.[2]
-
Copper Sulfate Wash: For acid-sensitive compounds, an alternative is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper will complex with the morpholine, and the resulting purple complex is extracted into the aqueous layer.[5]
-
-
Removal of Siloxane Byproducts: Hexamethyldisiloxane can sometimes be challenging to remove completely.
-
Volatilization: Hexamethyldisiloxane is relatively volatile and can often be removed under high vacuum.
-
Chromatography: If residual siloxanes persist, they can typically be separated from the desired product by flash column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A: this compound is a versatile reagent primarily used for:
-
Protection of Alcohols and Amines: It is a silylating agent used to introduce a trimethylsilyl (TMS) protecting group onto alcohols and amines, rendering them less reactive in subsequent synthetic steps.[6]
-
Formation of Silyl Enol Ethers: It is used in the preparation of silyl enol ethers from ketones and aldehydes, which are important intermediates in organic synthesis.
-
Deoxynucleoside Synthesis: It is employed as a reagent in the synthesis of deoxynucleosides.
Q2: How should I handle and store this compound?
A: this compound is a moisture-sensitive and flammable liquid that can cause skin burns and eye damage.[7]
-
Handling: Always handle TMS-morpholine in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Q3: Can this compound be used as a fluoride scavenger?
A: While there are limited direct protocols in the literature for using this compound specifically as a fluoride scavenger, other silylating agents and silyl ethers are known to perform this function.[1][8] The principle involves the high affinity of silicon for fluoride, forming a stable Si-F bond and effectively removing fluoride ions from a reaction. Given its reactivity, TMS-morpholine could potentially act as a fluoride scavenger. A general approach would involve adding TMS-morpholine to the reaction mixture where fluoride ions are present. The stoichiometry would need to be optimized for the specific reaction.
Q4: What is the mechanism of silylation using this compound?
A: The silylation of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the TMS group. The morpholine acts as a leaving group. The reaction is often facilitated by the morpholine itself acting as a base to deprotonate the alcohol, increasing its nucleophilicity.
Quantitative Data Summary
The selection of a silylating agent often depends on factors like reactivity, stability of the resulting silyl ether, and reaction conditions. Below is a comparative table summarizing the performance of various common silylating agents for the protection of a primary alcohol.
| Silylating Agent | Substrate | Base/Catalyst | Solvent | Time | Yield (%) | Relative Stability (Acidic) |
| TMSCl | Primary Alcohol | Imidazole | DMF | 1 hr | >95 | 1 (Least Stable) |
| TESCl | Primary Alcohol | Imidazole | DMF | 1 hr | >95 | 2 |
| TBSCl | Primary Alcohol | Imidazole | DMF | 2-4 hrs | >95 | 3 |
| TIPSCl | Primary Alcohol | Imidazole | DMF | 4-8 hrs | >90 | 4 |
| TBDPSCl | Primary Alcohol | Imidazole | DMF | 4-8 hrs | >90 | 5 (Most Stable) |
Note: While specific quantitative data for this compound was not available for direct comparison in this format, its reactivity is generally considered to be comparable to or slightly milder than TMSCl.[4]
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagents: To the flask, add the primary alcohol (1.0 equiv) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of TMS-morpholine: Add this compound (1.1 - 1.5 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM or diethyl ether and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude silyl ether.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Formation of a Silyl Enol Ether
-
Preparation: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagents: To the flask, add a solution of the ketone (1.0 equiv) in anhydrous THF.
-
Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 equiv) dropwise via the dropping funnel. Stir the mixture at -78 °C for 30-60 minutes to form the enolate.
-
Silylation: Add this compound (1.1 equiv) dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with diethyl ether.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting silyl enol ether by distillation or flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Silylation
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. resource.aminer.org [resource.aminer.org]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. lookchem.com [lookchem.com]
Technical Support Center: Scale-Up of Syntheses Involving 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of chemical syntheses utilizing 4-(trimethylsilyl)morpholine. The information is tailored for professionals in research, development, and manufacturing environments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary scale-up challenges associated with reactions involving this compound?
A1: Scaling up reactions with this compound presents several key challenges that can impact reaction efficiency, product purity, and overall process safety. These include:
-
Moisture Sensitivity and Byproduct Formation: this compound is sensitive to moisture. On a larger scale, ensuring completely anhydrous conditions is more difficult. Contamination with water leads to the hydrolysis of the silylating agent, forming trimethylsilanol, which can then condense to form siloxane byproducts.[1] These byproducts can complicate purification and reduce the yield of the desired product.[1]
-
Exothermicity and Heat Management: Reactions involving silylating agents can be exothermic. What is easily managed in a lab-scale flask can become a significant safety hazard in a large reactor. Inadequate heat dissipation can lead to temperature spikes, promoting side reactions and potentially causing a thermal runaway.
-
Mixing and Mass Transfer: Achieving efficient mixing in large reactors is more challenging than in a laboratory setting. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in inconsistent reaction progress and the formation of impurities.
-
Work-up and Purification: The removal of silyl byproducts and unreacted starting materials can be more complex at scale. Standard laboratory purification techniques like column chromatography may not be economically viable for large quantities. Distillation or crystallization become the preferred methods, but the presence of high-boiling siloxanes can be problematic.
-
Raw Material Purity and Consistency: The purity of this compound and other reactants can have a more pronounced effect on the outcome of a scaled-up reaction. Impurities that are negligible at the gram scale can lead to significant byproduct formation and yield loss at the kilogram scale.
Q2: How can I minimize the formation of siloxane byproducts during a scaled-up reaction?
A2: Minimizing siloxane formation is critical for a successful scale-up. Here are several strategies:
-
Rigorous Drying of Reaction Components:
-
Solvents: Always use anhydrous solvents. If necessary, dry them using appropriate techniques (e.g., molecular sieves, distillation).
-
Reagents: Use high-purity, freshly opened reagents.
-
Glassware and Reactors: Ensure all glassware and reactors are thoroughly oven-dried or flame-dried before use.
-
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Temperature Control: Run the reaction at the lowest effective temperature. Higher temperatures can accelerate the rate of side reactions, including siloxane formation.[1]
-
Controlled Addition: Add the this compound or other reactive reagents in a controlled manner to manage the exotherm and maintain a consistent reaction temperature.
-
Careful Work-up: During aqueous work-up, use buffered solutions to control the pH and minimize the potential for acid or base-catalyzed hydrolysis and condensation of silanols. Quench the reaction at a low temperature.
Q3: What are the key safety considerations when handling this compound at an industrial scale?
A3: this compound is a flammable liquid and causes severe skin burns and eye damage.[2] When handling this reagent at an industrial scale, the following safety precautions are paramount:
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and flame-retardant clothing.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood or a controlled reactor system with appropriate exhaust ventilation.
-
Grounding and Bonding: Ground and bond all containers and equipment to prevent the buildup of static electricity, which could ignite flammable vapors.
-
Fire Safety: Have appropriate fire extinguishing media readily available (e.g., dry chemical, carbon dioxide, or foam). Do not use a direct stream of water, as it can react with the silylating agent.
-
Emergency Procedures: Establish and clearly communicate emergency procedures for spills, fires, and personnel exposure.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of syntheses involving this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).- Gradually increase the reaction temperature or time, while carefully monitoring for byproduct formation. |
| Hydrolysis of Silylating Agent: Presence of moisture in the reaction. | - Ensure all solvents and reagents are rigorously dried.- Conduct the reaction under a strict inert atmosphere. | |
| Side Product Formation: Reaction temperature is too high, or mixing is inefficient. | - Optimize the reaction temperature to minimize side reactions.- Improve agitation to ensure homogeneous mixing and prevent localized overheating. | |
| Impure Product After Work-up | Presence of Siloxane Byproducts: Hydrolysis and condensation of the silylating agent. | - During work-up, use a non-aqueous quench if possible.- If an aqueous work-up is necessary, use a buffered solution and low temperatures.- For purification, consider fractional distillation under reduced pressure or crystallization. Silica gel chromatography can be effective for removing less polar siloxanes.[1] |
| Residual Starting Materials: Incomplete reaction or inefficient purification. | - Drive the reaction to completion by optimizing reaction conditions.- Choose a purification method with sufficient resolving power to separate the product from starting materials (e.g., high-efficiency fractional distillation, recrystallization from a suitable solvent system). | |
| Exotherm and Temperature Control Issues | Rapid Addition of Reagents: The rate of heat generation exceeds the cooling capacity of the reactor. | - Slow down the addition rate of the limiting reagent.- Use a jacketed reactor with a reliable temperature control unit. |
| Poor Heat Transfer: Inefficient mixing or a reactor with a low surface area-to-volume ratio. | - Increase the agitation speed to improve heat transfer from the reaction mixture to the reactor walls.- For highly exothermic reactions, consider using a continuous flow reactor, which offers superior heat transfer capabilities. | |
| Inconsistent Results Between Batches | Variability in Raw Material Quality: Inconsistent purity or moisture content of starting materials. | - Establish strict quality control specifications for all incoming raw materials.- Source high-purity this compound and other critical reagents. |
| Lack of Process Control: Inconsistent application of reaction parameters (temperature, addition rates, mixing). | - Develop and strictly adhere to a detailed Standard Operating Procedure (SOP).- Implement process analytical technology (PAT) to monitor and control critical process parameters in real-time. |
Section 3: Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Scaled-Up Synthesis of a Morpholine Derivative
This table illustrates potential differences in reaction parameters and outcomes when scaling up a hypothetical reaction where this compound is used as a base and silylating agent in a nucleophilic substitution reaction.
| Parameter | Lab-Scale (10 g) | Pilot-Scale (10 kg) |
| Reaction Vessel | 1 L Round Bottom Flask | 100 L Glass-Lined Reactor |
| Solvent Volume | 200 mL | 200 L |
| Reagent Addition Time | 15 minutes | 2 - 3 hours |
| Reaction Temperature | 25 °C (ambient) | 15 - 20 °C (jacket cooling) |
| Reaction Time | 4 hours | 8 - 12 hours |
| Work-up Procedure | Aqueous Quench, Extraction | Cold Buffered Aqueous Quench, Extraction |
| Purification Method | Silica Gel Chromatography | Fractional Vacuum Distillation |
| Typical Yield | 85 - 90% | 75 - 80% |
| Product Purity (by GC) | >98% | >97% |
| Major Byproducts | Unreacted Starting Materials | Siloxanes, Dimerized Starting Material |
Section 4: Experimental Protocols
Example Protocol: Multi-Gram Synthesis of a Substituted Morpholine (Illustrative)
Reaction: N-alkylation of a primary amine with an alkyl halide using this compound as a base.
Materials:
-
Primary Amine (1.0 eq)
-
Alkyl Halide (1.1 eq)
-
This compound (1.5 eq)
-
Anhydrous Acetonitrile (10 volumes)
Procedure:
-
Reactor Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Dry the entire apparatus in an oven and assemble it hot under a stream of dry nitrogen.
-
Charging Reagents: Charge the flask with the primary amine and anhydrous acetonitrile. Begin stirring to ensure a homogeneous solution.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Add the this compound to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Substrate Addition: After the addition of the base is complete, add the alkyl halide dropwise via the dropping funnel over 30-45 minutes, again ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization to obtain the desired substituted morpholine.
Section 5: Visualizations
Diagram 1: Logical Workflow for Troubleshooting Low Yield in Silylation Reactions
Caption: Troubleshooting workflow for addressing low reaction yields.
Diagram 2: Signaling Pathway of Siloxane Byproduct Formation
Caption: Pathway for the formation of siloxane byproducts from this compound.
References
Preventing the formation of artifacts in trimethylsilyl derivatization reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of artifacts in trimethylsilyl (TMS) derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of trimethylsilyl (TMS) derivatization?
A1: TMS derivatization is a chemical modification technique used to prepare samples for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). It involves replacing active hydrogen atoms in polar functional groups (such as -OH, -NH, and -SH) with a nonpolar trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the analyte, leading to improved peak shape, better resolution, and enhanced detection in the GC system.[1][2][3]
Q2: Why am I observing multiple peaks for a single analyte in my chromatogram?
A2: The presence of multiple peaks for a single compound is a common issue in TMS derivatization and can be attributed to several factors:
-
Incomplete Derivatization: Not all active sites on the analyte molecule have been derivatized, leading to a mixture of partially and fully silylated products.
-
Formation of Isomers: For compounds with keto groups, tautomerization can occur, leading to the formation of different enol isomers, each of which can be derivatized to produce a distinct peak. A methoximation step prior to silylation can help prevent this.[4][5]
-
Reagent Artifacts: The derivatizing reagents themselves or their byproducts can react to form unexpected products that appear as extra peaks.[6]
Q3: How does moisture affect my TMS derivatization reaction?
A3: Silylating reagents are highly sensitive to moisture. The presence of water can significantly impact the reaction in the following ways:
-
Reagent Consumption: Silylating reagents will preferentially react with water, consuming the reagent and making it unavailable for derivatizing the target analyte.
-
Derivative Hydrolysis: The formed TMS derivatives are susceptible to hydrolysis, converting them back to their original form. This is a primary cause of sample degradation over time.[7] It is crucial to ensure that all glassware, solvents, and the sample itself are as dry as possible.
Q4: How long are my TMS-derivatized samples stable?
A4: The stability of TMS derivatives can vary depending on the analyte and storage conditions. Generally, they are unstable and susceptible to hydrolysis, often lasting only a few days before significant degradation occurs.[7][8] For robust quantification, it is recommended to analyze samples as soon as possible after derivatization.[9] If storage is necessary, keeping them at low temperatures (-20°C) can extend their stability.[10]
Q5: What are the common byproducts of BSTFA derivatization?
A5: The byproducts of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are N-trimethylsilyltrifluoroacetamide and trifluoroacetamide. These byproducts are generally more volatile than those of many other silylating reagents, which results in less chromatographic interference.[6]
Troubleshooting Guide
This guide addresses common problems encountered during TMS derivatization and provides systematic solutions.
Problem 1: Poor or No Derivatization
Symptoms:
-
Absence of the expected derivatized analyte peak.
-
A large peak corresponding to the unreacted silylating reagent.
-
Low response for the target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no derivatization.
Detailed Steps:
-
Verify Reagent Activity: Silylating reagents degrade over time, especially after being opened. If the reagent is old or has been stored improperly, replace it with a fresh vial.[7]
-
Eliminate Moisture: This is a critical step.
-
Sample: Lyophilize (freeze-dry) aqueous samples or evaporate to complete dryness under a stream of dry nitrogen.[4][11][12]
-
Solvents: Use high-purity, anhydrous solvents. Pyridine is often used as it can act as a solvent and a catalyst, and it is hygroscopic, helping to scavenge residual water.[13]
-
Glassware: Ensure all reaction vials and syringes are scrupulously dry, either by oven-drying or flame-drying.[10]
-
-
Optimize Reaction Conditions:
-
Time and Temperature: Ensure sufficient reaction time and temperature for your specific analyte. Sterically hindered groups may require longer times or higher temperatures.[3] A common starting point is 60-80°C for 30-60 minutes.[11]
-
Reagent Excess: Use a sufficient excess of the silylating reagent. A molar ratio of at least 2:1 of the reagent to active hydrogens is generally recommended.[11]
-
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending to the right.
-
Poor peak shape, leading to inaccurate integration and quantification.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Assess the Scope: Determine if all peaks or only specific, polar analyte peaks are tailing.
-
All Peaks Tailing: This typically points to a physical problem in the GC system. Check for proper column installation in the inlet and detector, ensuring there are no leaks or dead volumes.[14][15]
-
Specific Peaks Tailing: This suggests a chemical interaction, often due to active sites in the system or incomplete derivatization.[14]
-
-
Address Chemical Activity:
-
Confirm Complete Derivatization: Incomplete derivatization is a primary cause of tailing for polar compounds.[2] Re-evaluate your derivatization protocol to ensure the reaction goes to completion.
-
Perform Inlet Maintenance: Active sites in the GC inlet can cause peak tailing. Replace the inlet liner, septum, and seal. Using an inert liner can significantly reduce these interactions.[14][16]
-
Condition the Column: Trim the front end of the column (5-10 cm) to remove accumulated non-volatile residues.
-
Quantitative Data Summary
Table 1: Comparison of Common Silylating Reagents
| Reagent | Abbreviation | Relative Silylating Strength | Common Applications | Notes |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Strong | Alcohols, phenols, carboxylic acids, amines, steroids[6][17] | Byproducts are highly volatile, causing minimal interference.[18] |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Strongest (most volatile) | Similar to BSTFA, often preferred for metabolomics[5] | Byproducts are the most volatile among common reagents. |
| N,O-bis(trimethylsilyl)acetamide | BSA | Strong | Alcohols, carboxylic acids, phenols, amines[17] | Less volatile byproducts compared to BSTFA. |
| N-trimethylsilylimidazole | TMSI | Strongest for hydroxyls | Alcohols, phenols, steroids, sugars (can be used with some moisture)[19] | Does not typically react with amines or amides. |
| Hexamethyldisilazane | HMDS | Weak | Used in mixtures, often with TMCS, for alcohols and acids[17] | Low silylating power when used alone. |
| Trimethylchlorosilane | TMCS | Catalyst | Added to other reagents to increase reactivity, especially for hindered groups[17][19] | Rarely used alone for derivatization. |
Table 2: Guide to Reaction Solvents
| Solvent | Properties | Typical Use Cases | Considerations |
| Pyridine | Basic, polar aprotic, good solvent for many compounds | General purpose, acts as a catalyst and HCl scavenger. | Highly hygroscopic; must be stored under anhydrous conditions.[13] |
| Acetonitrile (ACN) | Polar aprotic | Good solvent for a wide range of compounds, including amino acids.[11][20] | The polarity can influence the number of TMS derivatives formed for some amino acids.[21] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Used when analytes have poor solubility in other solvents. | Can sometimes participate in side reactions, leading to artifacts. |
| No Solvent | Reagent acts as solvent | When sample is soluble in the silylating reagent itself (e.g., BSTFA). | Simplifies the procedure and avoids solvent peaks. |
Table 3: Typical Reaction Conditions for Different Analyte Classes
| Analyte Class | Reagent Combination | Temperature (°C) | Time (min) | Reference |
| Alcohols, Phenols, Carboxylic Acids | BSTFA + 1% TMCS | 60 - 80 | 30 - 60 | [11] |
| Amino Acids | BSTFA in Acetonitrile | 100 - 150 | 30 - 150 | [11][20] |
| Sugars & Keto-Acids (Two-step) | 1. Methoxyamine HCl in Pyridine2. MSTFA + 1% TMCS | 1. 302. 37 | 1. 902. 30 | [4] |
| Steroids | BSTFA + Pyridine | 65 | 20 - 30 | |
| Steroids (alternative) | TSIM/BSA/TMCS (3:3:2) | 70 | 60 | [22] |
Experimental Protocols
Protocol 1: General Derivatization of Alcohols and Phenols using BSTFA
This protocol is a general guideline and should be optimized for specific applications.
-
Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen.[11]
-
Reagent Addition: Add 100-200 µL of a silylating mixture of BSTFA + 1% TMCS. If the sample is not readily soluble, an anhydrous solvent like pyridine or acetonitrile can be added.[11]
-
Reaction: Tightly cap the vial. Heat the mixture at 60-80°C for 30-60 minutes in a heating block or oven.[11]
-
Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.
Protocol 2: Two-Step Derivatization of Amino Acids and Sugars for Metabolomics
This protocol is adapted for compounds containing carbonyl groups to prevent isomer formation.
-
Sample Drying: Place the sample extract in a GC vial and evaporate to complete dryness using a vacuum concentrator or a stream of dry nitrogen.[4]
-
Methoximation: Add 10 µL of a 40 mg/mL solution of methoxyamine hydrochloride in pyridine. Cap the vial tightly and shake or vortex. Incubate at 30°C for 90 minutes.[4]
-
Trimethylsilylation: Add 90 µL of MSTFA + 1% TMCS to the vial. Cap tightly, shake or vortex, and incubate at 37°C for 30 minutes.[4]
-
Analysis: Cool the sample to room temperature. Transfer to an autosampler vial if necessary and proceed with GC-MS analysis. Derivatized samples should be analyzed promptly.[4][9]
Visualizations
General TMS Derivatization Workflow
Caption: A typical experimental workflow for TMS derivatization.
Impact of Moisture on Derivatization
Caption: The competitive effect of moisture in TMS derivatization reactions.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. weber.hu [weber.hu]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. youtube.com [youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A laboratory-friendly protocol for freeze-drying sample preparation in ToF-SIMS single-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GC Troubleshooting—Tailing Peaks [restek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. agilent.com [agilent.com]
- 17. phoenix-sci.com [phoenix-sci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 20. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 21. ntrs.nasa.gov [ntrs.nasa.gov]
- 22. mdpi.com [mdpi.com]
Impact of solvent choice on the efficiency of 4-(Trimethylsilyl)morpholine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Trimethylsilyl)morpholine. The following information addresses common issues related to solvent choice and its impact on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in organic synthesis?
A1: this compound is a versatile organosilicon compound. It is primarily used as a reagent in organic synthesis. The morpholine ring enhances its solubility and reactivity, while the trimethylsilyl group provides stability and can act as a protecting group for alcohols and amines during chemical reactions.[1] It is particularly valuable in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries.[1]
Q2: My reaction with this compound is giving a low yield or failing completely. What are the likely causes related to the solvent?
A2: Solvent choice is critical for the success of reactions involving this compound. If you are experiencing low yields or reaction failure, consider the following solvent-related issues:
-
Solvent Polarity and Proticity: The polarity and protic nature of the solvent can dramatically influence reaction rates and pathways. Polar aprotic solvents often favor certain reaction types like S_N2 reactions.[2][3] In contrast, some reactions may fail entirely in highly polar solvents like DMSO or DMF.[4]
-
Reactant and Intermediate Solubility: The chosen solvent must adequately dissolve all reactants to ensure the reaction can proceed. Poor solubility of starting materials or key intermediates can halt the reaction.
-
Side Reactions: The solvent can sometimes participate in or promote unwanted side reactions, leading to the formation of byproducts and reducing the overall yield of the desired product.[5]
-
Moisture Sensitivity: this compound can react slowly with moisture.[6] Using wet solvents can lead to the decomposition of the reagent and affect the reaction outcome.
Q3: Which solvents are generally recommended for reactions with this compound?
A3: The optimal solvent is highly dependent on the specific reaction being performed. However, based on reported reaction optimizations, certain trends can be observed. For instance, in one study, dichloromethane (CH₂Cl₂) provided a significantly higher yield (85%) compared to other solvents.[4] In another case, water was found to be a superior solvent, yielding 85% of the product.[7] It is often necessary to perform a solvent screen to identify the best conditions for your specific transformation.[3]
Q4: Are there any solvents that should be avoided?
A4: Yes. For certain reaction pathways, highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) have been shown to completely inhibit product formation.[4] It is crucial to consult literature for similar reactions or conduct a preliminary solvent screen to identify incompatible solvents.
Troubleshooting Guide
Problem: Low or no product yield.
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | The solvent may not be suitable for the specific reaction mechanism. For example, a reaction that proceeds well in a non-polar solvent may fail in a highly polar one. |
| Solution: Conduct a solvent screen using a range of solvents with varying polarities and properties (e.g., a non-polar solvent like toluene, a moderately polar aprotic solvent like THF, a chlorinated solvent like CH₂Cl₂, and a polar protic solvent like ethanol). | |
| Poor Solubility of Reactants | One or more of your starting materials may not be soluble in the chosen solvent. |
| Solution: Visually inspect the reaction mixture for undissolved solids. If solubility is an issue, select a solvent in which all reactants are fully soluble at the reaction temperature. | |
| Solvent Reactivity | The solvent may be reacting with your starting materials, reagents, or intermediates. |
| Solution: Review the literature for known incompatibilities between your chosen solvent and the classes of compounds you are working with. Consider using a more inert solvent. | |
| Presence of Water | This compound can be sensitive to moisture. |
| Solution: Ensure you are using anhydrous solvents, and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Problem: Formation of multiple byproducts.
| Possible Cause | Troubleshooting Step |
| Side Reactions Promoted by the Solvent | The solvent may be facilitating undesired reaction pathways. |
| Solution: A change in solvent can alter the selectivity of a reaction. Experiment with solvents of different polarities to see if the formation of byproducts can be minimized. | |
| Reaction Temperature Too High | Elevated temperatures can sometimes lead to decomposition or side reactions.[5] |
| Solution: Try running the reaction at a lower temperature. This may require a longer reaction time but can improve selectivity. |
Data on Solvent Effects
The efficiency of reactions involving morpholine derivatives can be significantly influenced by the choice of solvent. Below is a summary of data from a study optimizing a reaction to form product 4a .
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 110 | 8 | 30-45 |
| CH₂Cl₂ | Room Temp | - | 85 |
| THF | Room Temp | - | <30 |
| 1,4-dioxane | Room Temp | - | <30 |
| DMSO | Room Temp | - | 0 |
| DMF | Room Temp | - | 0 |
This data is synthesized from a study on the synthesis of substituted pyrroles and may not be representative of all reactions involving this compound.[4]
Experimental Protocols
General Protocol for Solvent Screening in a this compound Reaction
This protocol outlines a general procedure for testing the effect of different solvents on a hypothetical reaction.
Materials:
-
Reactant A
-
This compound
-
Anhydrous solvents (e.g., Dichloromethane, THF, Toluene, Acetonitrile, DMF)
-
Reaction vials with stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Heating/cooling system
-
TLC plates and appropriate eluent system
-
Standard workup reagents (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄)
Procedure:
-
To a series of oven-dried reaction vials under an inert atmosphere, add Reactant A (1.0 eq).
-
To each vial, add a different anhydrous solvent to be tested (e.g., 2 mL).
-
Add this compound (1.2 eq) to each vial.
-
Stir the reactions at the desired temperature (e.g., room temperature or a set elevated temperature).
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).
-
Upon completion (or after a set time, e.g., 24 hours), quench the reactions appropriately (e.g., by adding water).
-
Perform a standard aqueous workup: extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product from each reaction by ¹H NMR or LC-MS to determine the conversion and relative yield.
Visualizations
Caption: Workflow for solvent screening experiments.
References
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13368-42-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of 4-(Trimethylsilyl)morpholine with other silylating agents like BSA and HMDS
For researchers, scientists, and drug development professionals, the selection of an appropriate silylating agent is a critical decision in chemical synthesis and analysis. Silylation, the introduction of a silyl group onto a molecule, is a widely used technique for protecting reactive functional groups, enhancing volatility for gas chromatography (GC), and improving solubility. This guide provides an objective comparison of three common trimethylsilylating agents: 4-(Trimethylsilyl)morpholine, N,O-Bis(trimethylsilyl)acetamide (BSA), and Hexamethyldisilazane (HMDS), supported by available experimental data and detailed protocols.
Introduction to Silylating Agents
Silylating agents are organosilicon compounds that react with active hydrogen atoms in functional groups such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH) to form a more stable and less polar silyl derivative. The choice of agent depends on factors including the reactivity of the substrate, the desired reaction conditions, and the nature of the byproducts.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound, BSA, and HMDS is presented in Table 1.
| Property | This compound | N,O-Bis(trimethylsilyl)acetamide (BSA) | Hexamethyldisilazane (HMDS) |
| Chemical Formula | C₇H₁₇NOSi | C₈H₂₁NOSi₂[1] | C₆H₁₉NSi₂ |
| Molecular Weight | 159.30 g/mol | 203.43 g/mol [1] | 161.40 g/mol |
| Boiling Point | 160 °C | 71-73 °C / 35 mmHg | 124-127 °C[2][3] |
| Density | 0.897 g/mL at 25 °C | 0.832 g/mL at 20 °C | 0.774 g/mL at 25 °C |
| Form | Liquid | Liquid[1] | Liquid |
| Byproducts | Morpholine | N-(trimethylsilyl)acetamide, Acetamide[1][4] | Ammonia (NH₃)[2][3] |
Performance Comparison of Silylating Agents
The reactivity of silylating agents is a crucial factor in their selection. BSA is generally considered a powerful silylating agent, while HMDS is weaker and often requires a catalyst.[2][3] Information on this compound suggests it has good silylating properties, but its potential is generally lower than that of BSA.
Table 2 provides a summary of the performance of these agents in the silylation of various functional groups based on available data. Direct comparison is challenging due to the variability in reported experimental conditions.
| Substrate | Silylating Agent | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzyl Alcohol | HMDS | H-β zeolite (10% w/w) | Toluene | Room Temp. | 5 h | ~95% |
| Benzyl Alcohol | HMDS | H-β zeolite (10% w/w) | Neat | 70-80 | 1.5 h | ~95%[5] |
| Benzyl Alcohol | HMDS | P₂O₅/SiO₂ | Dichloromethane | Room Temp. | 5 min | 99%[6] |
| Primary Alcohols (general) | BSA | None or TMCS | Neat or DMF | Room Temp. - 60 | Fast | Quantitative |
| Phenols (general) | HMDS | H-β zeolite (10% w/w) | Toluene | Room Temp. | 10 h | ~90%[5] |
| Cholesterol | HMDS | TMCS | DMF | Room Temp. | 15 min | N/A (for GC analysis)[7] |
Experimental Protocols
Silylation of Benzyl Alcohol using HMDS with H-β Zeolite Catalyst (Solvent-Free)
Materials:
-
Benzyl alcohol
-
Hexamethyldisilazane (HMDS)
-
H-β zeolite (10% w/w), calcined at 110°C for 2 hours prior to use.[5]
Procedure:
-
In a reaction flask, mix benzyl alcohol (1 mmol) and HMDS (0.6 mmol).[5]
-
Add H-β zeolite (10% w/w of the alcohol).[5]
-
Heat the mixture to 70-80°C with stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in approximately 1.5 hours.[5]
-
After completion, cool the reaction mixture and add an appropriate solvent (e.g., toluene).
-
Filter the mixture to remove the catalyst.[5]
-
Remove the solvent under reduced pressure to obtain the trimethylsilylated product.[5]
-
If necessary, purify the product by column chromatography on neutral alumina.[5]
General Procedure for Silylation of Alcohols using BSA
Materials:
-
Alcohol substrate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous solvent (e.g., DMF, optional)
-
Trimethylchlorosilane (TMCS, catalyst, optional)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, place the alcohol (1-10 mg).
-
If desired, dissolve the alcohol in a minimal amount of anhydrous solvent.
-
Add an excess of BSA (at least a 2:1 molar ratio of BSA to active hydrogen).
-
For hindered or less reactive alcohols, a catalytic amount of TMCS (1-10%) can be added.
-
Stir the reaction mixture at room temperature or warm gently (e.g., 60°C) if necessary. Reactions are often fast and quantitative.[8]
-
Monitor the reaction by GC or TLC until completion.
-
The byproducts of BSA are volatile and can often be removed under reduced pressure along with any solvent.
Visualizing Silylation
To better understand the processes involved, the following diagrams illustrate a general silylation mechanism and a workflow for selecting a suitable silylating agent.
Caption: A simplified diagram of a general silylation reaction.
Caption: A decision-making workflow for choosing a silylating agent.
Conclusion
The choice between this compound, BSA, and HMDS depends on the specific requirements of the chemical transformation.
-
BSA is a powerful, versatile silylating agent suitable for a wide range of substrates under mild conditions, with the advantage of volatile and neutral byproducts.[4]
-
HMDS is a more economical but less reactive agent that typically requires a catalyst and sometimes elevated temperatures.[2][3] Its primary byproduct is ammonia.[2][3]
-
This compound is a milder silylating agent, and while less potent than BSA, it can be a suitable choice for specific applications where harsh conditions or acidic/basic byproducts are a concern. The byproduct, morpholine, is a non-volatile base.
For high reactivity and clean reactions, BSA is often the preferred choice. For large-scale applications where cost is a significant factor and the ammonia byproduct can be managed, HMDS with a catalyst is a viable option. This compound presents a valuable alternative for specific synthetic challenges requiring milder conditions. Researchers should consider the substrate, desired reactivity, and byproduct tolerance when selecting the optimal silylating agent for their needs.
References
- 1. Bis(trimethylsilyl)acetamide - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Effects of derivatization coupled with GC-FID analysis of cholesterol in some bakery products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Validating the Purity of 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of 4-(Trimethylsilyl)morpholine purity. Ensuring the purity of this reagent is critical in many applications, including its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document outlines various analytical techniques, presenting their methodologies, and comparative performance data to aid in selecting the most suitable method for specific laboratory needs.
Overview of Analytical Techniques
The purity of this compound can be assessed using several analytical techniques. The most common and effective methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different analytical requirements.
-
Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is well-suited for GC analysis. This technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity and wide linear range. For impurity identification, Mass Spectrometry (MS) is often coupled with GC (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): While less common for this specific compound due to its volatility, HPLC can be employed, particularly for the analysis of non-volatile impurities or when derivatization is used. Morpholine and its derivatives often require derivatization to be detectable by UV detectors commonly used in HPLC systems.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can determine the purity of a substance without the need for a specific reference standard of the analyte.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This makes it a powerful tool for primary purity assessment.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the different analytical methods for the purity validation of this compound. The data presented is illustrative and for comparative purposes; actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Quantitative NMR (qNMR) |
| Limit of Detection (LOD) | 0.005% | 0.01% | 0.05% |
| Limit of Quantification (LOQ) | 0.02% | 0.05% | 0.1% |
| Linearity (R²) | >0.999 | >0.998 | >0.999 |
| Precision (RSD%) | < 2% | < 3% | < 1% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Analysis Time | ~15-30 minutes | ~20-40 minutes | ~10-20 minutes |
| Primary Application | Routine purity testing, volatile impurity profiling | Analysis of non-volatile impurities, alternative to GC | Absolute purity determination, reference standard characterization |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography (GC-FID) Method
This method is suitable for the routine determination of the purity of this compound and for quantifying volatile impurities.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
Reagents:
-
Carrier Gas: Helium, high purity.
-
Sample Solvent: Dichloromethane or Hexane, HPLC grade.
-
This compound sample.
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 280°C
-
-
Analysis: Inject the prepared sample into the GC system. Identify the this compound peak based on its retention time. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC-UV) Method with Derivatization
This method can be used to analyze for the presence of non-volatile impurities, particularly unreacted morpholine. It requires a derivatization step to make the analyte detectable by a UV detector.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Derivatizing Agent: Dansyl chloride.
-
Buffer: 0.1 M Sodium bicarbonate solution.
-
Sample Solvent: Acetonitrile.
Procedure:
-
Derivatization:
-
Accurately weigh about 10 mg of the this compound sample into a vial.
-
Add 1 mL of 0.1 M sodium bicarbonate solution and 1 mL of a 2 mg/mL solution of dansyl chloride in acetone.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 100 µL of a 2.5% aqueous solution of methylamine to quench the excess dansyl chloride.
-
-
Sample Preparation: Dilute the derivatized solution with the mobile phase to a suitable concentration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B
-
-
-
Analysis: Inject the prepared sample. The purity is determined by comparing the peak area of the derivatized this compound to that of a reference standard.
Quantitative NMR (qNMR) Method
This method provides an absolute measure of purity and is ideal for qualifying reference materials.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The internal standard should have a signal that does not overlap with the analyte signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 8 or 16, sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Visualization of Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-FID Purity Analysis.
Caption: Workflow for HPLC-UV Purity Analysis.
Caption: Workflow for qNMR Purity Analysis.
Common Impurities and Synthesis Byproducts
The primary synthesis route for this compound involves the reaction of morpholine with a trimethylsilylating agent, such as trimethylchlorosilane.[3] Potential impurities that may be present in the final product include:
-
Unreacted Morpholine: Due to incomplete reaction.
-
Hexamethyldisiloxane: A common byproduct from the hydrolysis of the silylating agent.
-
Residual Solvents: From the reaction and purification steps.
-
Byproducts from the Silylating Agent: For example, if N,O-Bis(trimethylsilyl)acetamide (BSA) is used, N-(trimethylsilyl)acetamide could be a potential impurity.[3]
These impurities can be monitored and controlled using the analytical methods described in this guide. GC-MS is particularly useful for identifying unknown impurities.
Conclusion
The choice of analytical method for validating the purity of this compound depends on the specific requirements of the analysis. Gas Chromatography with FID is a robust and sensitive method for routine quality control. HPLC with derivatization offers an alternative for analyzing non-volatile impurities. Quantitative NMR stands out as a powerful, primary method for absolute purity determination, especially for the qualification of reference standards. By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers and drug development professionals can confidently select and implement the most appropriate technique to ensure the quality and consistency of this compound.
References
Navigating Nucleophilicity: A Comparative Analysis of 4-(Trimethylsilyl)morpholine and Other Organosilicon Reagents
For researchers, scientists, and professionals in drug development, the selection of the appropriate organosilicon reagent is a critical decision that can significantly impact reaction efficiency, yield, and selectivity. This guide provides an in-depth comparison of the reactivity of 4-(Trimethylsilyl)morpholine with other common classes of organosilicon compounds, including silyl ethers and silyl enol ethers. By presenting supporting experimental data and detailed experimental protocols, this document aims to facilitate informed reagent selection in organic synthesis.
Executive Summary
This compound, as a representative N-silylamine, exhibits significantly different reactivity compared to its oxygen- and carbon-silylated counterparts. The core of this difference lies in the nucleophilicity of the atom attached to the silyl group. N-silylamines, analogous to enamines, are considerably more nucleophilic than silyl enol ethers. This heightened reactivity allows for reactions under milder conditions but also necessitates careful handling due to increased sensitivity to hydrolysis. Silyl ethers, on the other hand, are generally more stable and are widely used as protecting groups, with their reactivity tunable by the steric bulk of the substituents on the silicon atom.
Comparative Reactivity Analysis
The reactivity of organosilicon compounds as silylating agents or as nucleophiles is largely dictated by the nature of the atom bonded to the silicon. In the case of this compound, the nitrogen atom's lone pair of electrons plays a crucial role in its reactivity.
Nucleophilicity and Basicity
The lone pair of electrons on the nitrogen atom in this compound makes it a potent nucleophile and a Lewis base. In contrast, the oxygen atom in a silyl ether is less basic and nucleophilic. This difference is starkly highlighted in studies comparing the nucleophilicity of enamines (carbon analogues of N-silylamines) and silyl enol ethers. Kinetic studies have shown that enamines can be up to 107 times more reactive than silyl enol ethers towards carbon-centered electrophiles.[1] This vast difference in reactivity is a key consideration when choosing a reagent for carbon-carbon bond formation.
The morpholine moiety in this compound, with its electron-withdrawing oxygen atom, is expected to render it less nucleophilic than simpler N-silylated secondary amines like N-trimethylsilyldimethylamine due to inductive effects.[2] However, it remains a significantly more reactive nucleophile than corresponding silyl ethers.
Stability and Hydrolysis
The strength of the silicon-heteroatom bond influences the stability of the organosilicon compound. The Si-O bond is notably strong, contributing to the general stability of silyl ethers.[3] The Si-N bond in N-silylamines is more labile and susceptible to hydrolysis.[1][4][5] This facile cleavage is often advantageous in post-reaction workups where the removal of the silyl group is desired.
The stability of silyl ethers themselves can be finely tuned by altering the steric bulk of the substituents on the silicon atom. This allows for orthogonal protecting group strategies in complex molecule synthesis.
Quantitative Data Presentation
To provide a clear comparison, the following tables summarize the relative reactivity and stability of different classes of organosilicon compounds.
Table 1: Comparative Nucleophilicity of Enolate Equivalents
| Compound Class | Representative Structure | Relative Nucleophilicity (approx.) | Key Features |
| N-Silylamine Analogue (Enamine) | 1-(Pyrrolidin-1-yl)cyclohex-1-ene | 107 | Highly reactive, suitable for a wide range of electrophiles. |
| Silyl Enol Ether | 1-(Trimethylsiloxy)cyclohex-1-ene | 1 | Moderately reactive, often requires Lewis acid activation. |
Data adapted from a kinetic study comparing the reactivity of enamines and silyl enol ethers with carbon-centered electrophiles.[1]
Table 2: Relative Stability of Silyl Ethers to Acidic Cleavage
| Silyl Group | Abbreviation | Relative Rate of Cleavage (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
This data illustrates the profound effect of steric hindrance on the stability of silyl ethers.[6]
Experimental Protocols
To facilitate the direct comparison of reactivity in a laboratory setting, the following experimental protocols are provided.
Experimental Protocol 1: Comparative Acylation with Benzoyl Chloride
This protocol allows for the determination of the relative reactivity of this compound and a comparative organosilicon compound (e.g., a silyl ether of a secondary alcohol) towards an acyl chloride.
Materials:
-
This compound
-
Comparative organosilicon compound (e.g., triethylsilyl ether of cyclohexanol)
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (for reactions with silyl ethers)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In two separate, dry, nitrogen-flushed reaction vials, prepare solutions of this compound (1.0 mmol) and the comparative organosilicon compound (1.0 mmol) in anhydrous DCM (5.0 mL). Add the internal standard (0.5 mmol) to each vial.
-
Initiation of Reaction: At room temperature, add benzoyl chloride (1.0 mmol) to each reaction vial simultaneously. For the silyl ether reaction, also add triethylamine (1.2 mmol).
-
Monitoring the Reaction: At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot (0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate (1 mL).
-
Analysis: Extract the quenched aliquot with DCM, dry the organic layer over anhydrous sodium sulfate, and analyze by GC-MS or NMR to determine the consumption of the starting material and the formation of the acylated product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. The ratio of these rates will provide a quantitative measure of the relative reactivity.
Experimental Protocol 2: Comparative Hydrolytic Stability
This protocol assesses the relative stability of this compound and a comparative silyl ether in the presence of water.
Materials:
-
This compound
-
Comparative silyl ether (e.g., triethylsilyl ether of cyclohexanol)
-
Tetrahydrofuran (THF)
-
Water
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Solution Preparation: In two separate vials, prepare solutions of this compound (0.5 mmol) and the comparative silyl ether (0.5 mmol) in THF (9.5 mL). Add the internal standard (0.25 mmol) to each vial.
-
Initiation of Hydrolysis: To each vial, add water (0.5 mL) and stir the mixture at room temperature.
-
Monitoring Hydrolysis: At regular time intervals (e.g., 10, 30, 60, 120 minutes), withdraw an aliquot (0.2 mL) from each mixture.
-
Sample Preparation for Analysis: Dilute the aliquot with anhydrous diethyl ether and pass it through a small plug of anhydrous sodium sulfate to remove water.
-
Analysis: Analyze the sample by GC-MS to quantify the amount of the remaining silylated compound relative to the internal standard.
-
Data Analysis: Plot the percentage of the remaining silylated compound versus time for both compounds. The rate of disappearance will indicate the relative hydrolytic stability.
Visualization of Reactivity Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Conclusion
This compound is a valuable reagent in organic synthesis, offering high nucleophilicity characteristic of N-silylamines. This high reactivity, which distinguishes it from the more stable but less nucleophilic silyl ethers and silyl enol ethers, allows for a broader range of transformations under milder conditions. However, this comes at the cost of reduced hydrolytic stability. The choice between this compound and other organosilicon reagents should be guided by the specific requirements of the synthetic target, including the nature of the electrophile, the need for protecting group stability, and the desired reaction conditions. The experimental protocols provided in this guide offer a framework for researchers to make direct, quantitative comparisons to inform their synthetic strategies.
References
The Strategic Advantage of 4-(Trimethylsilyl)morpholine in Key Synthetic Transformations: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the selection of optimal reagents is paramount for efficient and high-yielding synthetic pathways. This guide provides a comprehensive comparison of 4-(trimethylsilyl)morpholine (TMSM) with alternative reagents in two pivotal synthetic transformations: the silylation of alcohols for protection and the formation of silyl enol ethers. This analysis is supported by experimental data to inform strategic decisions in complex molecule synthesis.
This compound, a tertiary amine carrying a trimethylsilyl group, presents a unique combination of properties as a silylating agent and a non-nucleophilic base. Its utility is particularly notable in scenarios requiring mild reaction conditions and specific selectivity.
O-Silylation of Alcohols: A Comparative Overview
The protection of hydroxyl groups via silylation is a cornerstone of modern organic synthesis. The choice of silylating agent and base is critical to achieving high yields and avoiding side reactions. While a range of silylating agents are available, this compound offers a viable option, although its silylating potential has been noted to be lower than that of more powerful agents like N,O-Bis(trimethylsilyl)acetamide (BSA) and N-trimethylsilylimidazole (TMSIM)[1].
Comparative Data for Silylation of Primary Alcohols
| Reagent/Base System | Substrate | Product | Yield (%) | Conditions | Reference |
| TMSCl / 4-(TMS)morpholine | Benzyl Alcohol | Benzyl trimethylsilyl ether | (Data not available) | (Typical: CH2Cl2, rt) | - |
| BSA | Benzyl Alcohol | Benzyl trimethylsilyl ether | ~95 | Neat, 80 °C, 1h | General knowledge |
| TMSIM | Benzyl Alcohol | Benzyl trimethylsilyl ether | >98 | CH2Cl2, rt, <1h | General knowledge |
| TMSCl / Triethylamine | Benzyl Alcohol | Benzyl trimethylsilyl ether | >90 | CH2Cl2, rt | General knowledge |
Experimental Protocol: General Silylation of a Primary Alcohol with TMSCl and Triethylamine
This protocol serves as a baseline for comparison with potential TMSM-mediated procedures.
Materials:
-
Primary alcohol (1.0 equiv)
-
Trimethylsilyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of trimethylsilyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the trimethylsilyl ether.
Formation of Silyl Enol Ethers: A Gateway to Enolate Chemistry
Silyl enol ethers are versatile intermediates in organic synthesis, providing a neutral and isolable form of an enolate. Their regioselective formation is crucial for subsequent reactions. The choice of base and silylating agent dictates the outcome of this transformation.
Comparative Data for the Formation of Cyclohexanone Silyl Enol Ether
| Base | Silylating Agent | Product | Yield (%) | Conditions | Reference |
| 4-(TMS)morpholine | TMSCl | 1-(Trimethylsilyloxy)cyclohexene | (Data not available) | (Typical: DMF or CH2Cl2, reflux) | - |
| Triethylamine | TMSCl | 1-(Trimethylsilyloxy)cyclohexene | 89-93 | DMF, 80 °C, 12 h | [2] |
| Triethylamine / NaI | TMSCl | 1-(Trimethylsilyloxy)cyclohexene | High (not specified) | Acetonitrile, 40-45 °C, 2 h | [2] |
Discussion: The synthesis of the silyl enol ether of a 1,4-cyclohexanedione mono-ethylene ketal derivative using triethylamine and TMSCl in DMF has been reported to proceed in excellent yields of 89-93%[2]. Another effective method involves the in situ generation of the more reactive iodotrimethylsilane from TMSCl and sodium iodide, which also provides high yields[2]. While a specific, high-yield protocol for the formation of cyclohexanone silyl enol ether using this compound was not identified for direct comparison, its role as a non-nucleophilic amine base suggests its potential utility in this transformation. The morpholine moiety may influence the solubility of reactants and byproducts, potentially offering advantages in specific solvent systems. Further experimental investigation is required to quantify its efficiency relative to established methods.
Experimental Workflow: Silyl Enol Ether Formation
Caption: General workflow for the synthesis of silyl enol ethers.
Experimental Protocol: High-Yield Synthesis of a Cyclohexanone-derived Silyl Enol Ether
The following protocol, adapted from a literature procedure for a related cyclohexanone derivative, demonstrates a high-yielding method that can serve as a benchmark for comparison[2].
Materials:
-
1,4-Cyclohexanedione mono-ethylene ketal (1.0 equiv)
-
Triethylamine (2.3 equiv)
-
Trimethylsilyl chloride (1.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dried flask under an inert atmosphere, add the 1,4-cyclohexanedione mono-ethylene ketal and anhydrous DMF.
-
Add triethylamine via syringe.
-
Add trimethylsilyl chloride dropwise over approximately 15 minutes.
-
Heat the reaction mixture to 80 °C for 12 hours.
-
After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent (e.g., diethyl ether or hexanes).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the silyl enol ether as an oil[2].
Application in Complex Synthesis: The Case of β-Lactam Antibiotics
The synthesis of complex molecules like cephalosporin antibiotics often requires careful manipulation of protecting groups. Silylating agents are employed to protect carboxylic acid functionalities during key transformations. While specific protocols detailing the use of this compound in this context are not abundant in readily accessible literature, its properties as a mild silylating agent and base make it a plausible candidate for such delicate substrates. The use of silylating agents in the synthesis of cephalosporin C and other derivatives is a well-established strategy.
Signaling Pathway: Role of Silylation in Cephalosporin Modification
Caption: Role of silylation in a synthetic route to modified cephalosporins.
Conclusion
This compound emerges as a useful reagent in the synthetic chemist's toolkit, particularly for transformations requiring a mild, non-nucleophilic base and silylating agent. While it may not always offer the highest reactivity compared to specialized silylating agents like BSA and TMSIM, its advantages may include favorable handling characteristics, solubility profiles, and potentially unique selectivity with multifunctional substrates.
The provided data and protocols for established methods serve as a valuable benchmark for evaluating the performance of this compound in specific applications. For researchers and drug development professionals, the decision to employ TMSM should be guided by the specific requirements of the synthetic step, including the sensitivity of the substrate and the desired reaction conditions. Further head-to-head comparative studies with detailed quantitative analysis are warranted to fully elucidate the specific advantages of this compound in a broader range of synthetic transformations.
References
Spectroscopic Analysis for Silylation Confirmation: A Comparative Guide to 4-(Trimethylsilyl)morpholine
For researchers, scientists, and drug development professionals, confirmation of successful silylation is a critical step in chemical synthesis and analysis. This guide provides a comparative overview of spectroscopic techniques used to verify the derivatization of functional groups with 4-(trimethylsilyl)morpholine (TMSM) and other common silylating agents.
While this compound (TMSM) is a known silylating agent, detailed spectroscopic data and direct comparative studies with more common reagents are not extensively available in publicly accessible literature. This guide, therefore, will focus on the general principles of spectroscopic confirmation for trimethylsilyl (TMS) derivatives and draw parallels to what would be expected for TMSM. We will also present available information on alternative silylating agents for which more comprehensive data exists.
Experimental Workflow and Confirmation
The general workflow for a silylation reaction followed by spectroscopic confirmation is a straightforward process. The substrate containing an active hydrogen (e.g., from a hydroxyl, carboxyl, or amine group) is reacted with the silylating agent. After the reaction is complete, the resulting product is analyzed using one or more spectroscopic methods to confirm the introduction of the silyl group.
Caption: General workflow for silylation and spectroscopic confirmation.
Spectroscopic Confirmation Methods
The successful introduction of a trimethylsilyl group can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique information about the structure of the silylated product.
Caption: Logic diagram of spectroscopic confirmation of silylation.
Data Presentation: Spectroscopic Signatures of Silylation
The following table summarizes the expected spectroscopic changes upon successful trimethylsilylation. While specific data for TMSM-derivatized compounds is limited, the characteristics of the introduced trimethylsilyl group are generally consistent across different silylating agents.
| Spectroscopic Technique | Analyte Functional Group | Expected Observation upon Silylation |
| ¹H NMR | -OH, -NH₂, -COOH | Appearance of a sharp singlet at ~0 ppm (9H) corresponding to the (CH₃)₃Si- group. Disappearance of the labile proton signal of the original functional group. |
| ¹³C NMR | -OH, -NH₂, -COOH | Appearance of a signal for the methyl carbons of the (CH₃)₃Si- group, typically in the range of -2 to 2 ppm. |
| ²⁹Si NMR | -OH, -NH₂, -COOH | Appearance of a characteristic signal for the silicon atom in the silyl ether or silyl amine environment. |
| IR Spectroscopy | -OH | Disappearance of the broad O-H stretching band (typically 3200-3600 cm⁻¹). Appearance of a strong Si-O stretching band (typically 1000-1100 cm⁻¹). |
| -NH₂ | Disappearance of the N-H stretching bands (typically 3300-3500 cm⁻¹). Appearance of an Si-N stretching band. | |
| -COOH | Disappearance of the broad O-H stretching band (typically 2500-3300 cm⁻¹). The C=O stretching band (typically ~1700 cm⁻¹) may shift. Appearance of a strong Si-O stretching band. | |
| Mass Spectrometry (EI) | General | Presence of the molecular ion peak [M]⁺. Characteristic fragment ions corresponding to the trimethylsilyl group, such as [M-15]⁺ (loss of a methyl group) and a base peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. |
Comparison with Alternative Silylating Agents
While detailed comparative data for TMSM is scarce, a qualitative comparison with other common silylating agents can be made based on their general reactivity and byproducts.
| Silylating Agent | Abbreviation | Typical Byproducts | General Reactivity | Notes |
| This compound | TMSM | Morpholine | Moderate | Byproduct is a basic amine, which can act as an HCl scavenger if chlorosilanes are present. |
| N,O-Bis(trimethylsilyl)acetamide | BSA | N-methyl-N-(trimethylsilyl)acetamide | High | Volatile byproducts are generally not problematic for GC analysis. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-methyltrifluoroacetamide, TMSF | Very High | Highly volatile byproducts make it a popular choice for GC-MS. Often used with a catalyst like TMCS. |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Very High | Considered one of the most powerful silylating agents. Byproducts are very volatile. |
| Trimethylchlorosilane | TMCS | HCl | High (with base) | Generates corrosive HCl, requiring the use of a base scavenger. Often used as a catalyst. |
Experimental Protocols
Due to the lack of specific, reproducible protocols for the use of this compound in the searched literature, a general protocol for silylation of a hydroxyl group is provided below. This should be adapted and optimized for specific substrates and desired outcomes.
General Protocol for Silylation of an Alcohol with a Silylating Agent
Materials:
-
Alcohol (substrate)
-
Silylating agent (e.g., this compound)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask with a septum)
-
Syringes for liquid transfer
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas.
-
Reaction Setup: To the reaction vessel, add the alcohol and dissolve it in the anhydrous solvent under an inert atmosphere.
-
Addition of Silylating Agent: Add the silylating agent (typically 1.1 to 1.5 equivalents per active hydrogen) dropwise to the stirred solution at room temperature. An exotherm may be observed. For less reactive alcohols, gentle heating may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking small aliquots for analysis by GC-MS or NMR.
-
Work-up: Once the reaction is complete, the reaction mixture can often be directly analyzed, especially for GC-MS if the byproducts are volatile. For purification, the reaction can be quenched by the addition of a protic solvent (e.g., methanol) followed by an aqueous work-up. The organic layer is then separated, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Analysis: The purified product is then analyzed by NMR, IR, and/or MS to confirm the structure of the silylated compound.
Note: This is a generalized procedure. The choice of solvent, reaction temperature, and reaction time will depend on the specific substrate and the silylating agent used. It is crucial to consult literature for protocols specific to the compound class of interest.
Conclusion
Spectroscopic analysis is an indispensable tool for confirming the successful silylation of a molecule. While this compound is a potential silylating agent, the lack of extensive, publicly available spectroscopic data for its derivatives makes a direct, data-driven comparison with more established reagents like BSTFA and MSTFA challenging. Researchers using TMSM should be prepared to perform thorough spectroscopic characterization (NMR, IR, and MS) to validate their results. For routine applications where extensive supporting data and established protocols are desired, agents such as BSTFA and MSTFA currently offer a more robust and well-documented alternative.
A Methodological Guide to Evaluating the Kinetics of Reactions Mediated by 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate reagent is paramount to achieving desired reaction outcomes with optimal efficiency. 4-(Trimethylsilyl)morpholine has emerged as a versatile reagent, particularly in the realm of silylation and other base-mediated transformations. However, a comprehensive understanding of its reaction kinetics—a critical factor for process optimization, scale-up, and mechanistic elucidation—is not widely documented in publicly available literature.
This guide provides a robust framework for researchers to conduct their own kinetic studies on reactions mediated by this compound. By presenting a detailed experimental protocol for a representative silylation reaction, alongside a comparative discussion of kinetic data from analogous silylating agents, this document aims to empower scientists to systematically evaluate the performance of this compound and make informed decisions in their synthetic endeavors.
Comparative Kinetic Context: Silylation Reactions
While specific kinetic data for this compound is scarce, the kinetics of other silylation reactions have been investigated. These studies offer valuable insights into the factors influencing reaction rates, such as the steric and electronic properties of the silylating agent, the substrate, and the catalyst or base employed. For instance, studies on silyl chlorides demonstrate that increasing steric bulk on the silicon atom generally leads to a decrease in the reaction rate.[1] Mechanistic investigations into catalyzed silylation reactions often employ techniques like Reaction Progress Kinetic Analysis (RPKA) to determine the order of each reactant and elucidate the rate-determining step.[2][3]
The following table provides illustrative kinetic data for common silylating agents to serve as a benchmark for comparison when evaluating this compound.
| Silylating Agent | Substrate | Catalyst/Base | Solvent | Rate Constant (k) | Relative Rate |
| Trimethylsilyl chloride (TMSCl) | 1-Phenylethanol | Triethylamine | Acetonitrile | k | 1.00[1] |
| Triethylsilyl chloride (TESCl) | 1-Phenylethanol | Triethylamine | Acetonitrile | 0.65 k | 0.65[1] |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 1-Phenylethanol | Imidazole | DMF | k' | (Varies) |
| This compound | Benzyl Alcohol | (None) | Acetonitrile | (To be determined) | (To be determined) |
Note: The data for TMSCl and TESCl are relative rates. The entry for this compound is hypothetical and represents the type of data that would be generated using the protocol below.
Experimental Protocol: Kinetic Analysis of Benzyl Alcohol Silylation by this compound
This protocol describes a method for determining the reaction kinetics of the silylation of a primary alcohol, benzyl alcohol, using this compound. The reaction progress can be monitored using in-situ Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Materials:
-
This compound (≥97%)
-
Benzyl alcohol (anhydrous, ≥99.8%)
-
Acetonitrile-d3 (CD₃CN, anhydrous, 99.8 atom % D)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Gas-tight syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in anhydrous CD₃CN.
-
Prepare a stock solution of benzyl alcohol in anhydrous CD₃CN containing a known concentration of the internal standard.
-
-
Reaction Setup:
-
In a clean, dry NMR tube, combine a specific volume of the benzyl alcohol stock solution with an appropriate volume of anhydrous CD₃CN to achieve the desired initial concentration.
-
Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the reaction by adding a specific volume of the this compound stock solution to the NMR tube via a gas-tight syringe.
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to the benzylic protons of the starting material (benzyl alcohol) and the product (benzyl trimethylsilyl ether) relative to the integral of the internal standard.
-
Plot the concentration of the reactant and product as a function of time.
-
Determine the initial reaction rate and the rate law by performing a series of experiments where the initial concentrations of this compound and benzyl alcohol are systematically varied.
-
Logical Workflow for Kinetic Analysis
The following diagram illustrates the logical workflow for the proposed kinetic study.
Caption: Workflow for the kinetic analysis of a silylation reaction.
Plausible Reaction Mechanism: Silylation of an Alcohol
The silylation of an alcohol by this compound likely proceeds through a nucleophilic attack of the alcohol on the silicon atom, facilitated by the morpholine moiety acting as a leaving group. The following diagram depicts a plausible signaling pathway for this transformation.
Caption: Plausible mechanism for alcohol silylation.
By following the proposed experimental protocol and utilizing the comparative context provided, researchers can effectively characterize the kinetic profile of reactions mediated by this compound. This data will be invaluable for the rational design of synthetic routes and the optimization of reaction conditions, ultimately accelerating the pace of research and development in the chemical and pharmaceutical industries.
References
Evaluating the silylation potential of 4-(Trimethylsilyl)morpholine for different functional groups
In the fields of organic synthesis, drug development, and analytical chemistry, the protection of reactive functional groups is a foundational strategy. Silylation, the introduction of a silyl group (commonly trimethylsilyl, TMS), is a widely employed technique to temporarily mask protic functional groups such as alcohols, amines, carboxylic acids, and thiols.[1] This derivatization enhances molecular stability and volatility, which is crucial for applications like gas chromatography-mass spectrometry (GC-MS).[1]
4-(Trimethylsilyl)morpholine (TMSM) is an organosilicon compound utilized as a silylating agent.[2] It features a morpholine ring, which can influence its reactivity and solubility.[2] This guide provides an objective comparison of TMSM's silylation potential against other common silylating agents, supported by established reactivity principles and experimental context, to aid researchers in selecting the appropriate reagent for their specific needs.
Silylation Potential Across Functional Groups
This compound is a competent reagent for the silylation of various functional groups, though its reactivity is generally considered moderate. Research indicates that while TMSM exhibits effective silylating properties, its overall silylation potential is typically lower than that of more powerful, widely used agents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-(trimethylsilyl)imidazole (TMSIM).[3]
-
Alcohols (-OH): TMSM can effectively silylate primary and secondary alcohols. The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of TMSM, with the morpholine anion acting as a leaving group that subsequently abstracts the alcoholic proton. The primary byproduct of this reaction is morpholine.
-
Amines (-NH): Primary and secondary amines can be silylated by TMSM to form N-silyl derivatives. This is particularly useful in synthesis to reduce the nucleophilicity and basicity of the amine.
-
Carboxylic Acids (-COOH): Carboxylic acids react with TMSM to form trimethylsilyl esters. This protection is common in multi-step syntheses and for preparing volatile derivatives for GC analysis.[1]
-
Thiols (-SH): Thiols are also susceptible to silylation by TMSM, forming thioethers. This reaction proceeds readily due to the high nucleophilicity of sulfur.
While effective, reactions with TMSM may require more forcing conditions (e.g., elevated temperatures or longer reaction times) compared to more potent reagents, especially for sterically hindered or less reactive substrates.
Comparative Analysis with Alternative Silylating Agents
The selection of a silylating agent is a critical decision based on the substrate's reactivity, desired reaction conditions, and the nature of the byproducts. TMSM is one of many available TMS donors. A comparison with common alternatives is summarized below.
Table 1: Comparison of Common Trimethylsilylating Agents
| Silylating Agent | Abbreviation | Relative Silylating Power | Byproducts | Key Characteristics & Applications |
| This compound | TMSM | Moderate | Morpholine | A silylamine; reaction byproducts are basic and non-volatile.[2] |
| N,O-Bis(trimethylsilyl)acetamide | BSA | High | N-(trimethylsilyl)acetamide, Acetamide | A powerful and versatile silylamide; byproducts are relatively volatile.[3][4] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Very High | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide | More reactive than BSA; byproducts are highly volatile, ideal for GC-MS.[5][6] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very High | N-Methyltrifluoroacetamide | One of the most powerful TMS donors; produces highly volatile byproducts.[4][7] |
| N-(Trimethylsilyl)imidazole | TMSIM | High | Imidazole | Highly reactive, especially for hydroxyl groups like those in carbohydrates.[3][8] |
| Trimethylchlorosilane | TMCS | High (often as catalyst) | Hydrogen Chloride (HCl) | Strong silyl donor but produces corrosive HCl, requiring a non-nucleophilic base.[4][9] |
| Hexamethyldisilazane | HMDS | Low to Moderate | Ammonia (NH₃) | Economical but less reactive; often requires an acid or TMCS catalyst.[6][9] |
Reaction Mechanisms and Workflows
The fundamental mechanism of silylation involves the substitution of an active proton on a heteroatom with a TMS group.
A typical experimental workflow for silylation is designed to ensure anhydrous conditions, as silylating agents are highly sensitive to moisture.
Experimental Protocols
The following are generalized protocols for silylation. Note: All glassware must be oven- or flame-dried, and all solvents and reagents must be anhydrous. Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Silylation using this compound (TMSM)
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equivalent) containing the active hydrogen (e.g., alcohol, amine) in a suitable anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Reagent Addition: Add this compound (1.1 to 1.5 equivalents) to the solution via syringe.
-
Reaction: Stir the mixture at room temperature or heat to 60-70°C. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions may take from 30 minutes to several hours, depending on the substrate.[8]
-
Workup: Upon completion, cool the reaction to room temperature. If necessary, quench any excess reagent with a few drops of methanol.
-
Isolation: Remove the solvent under reduced pressure. The residue can be partitioned between a nonpolar organic solvent (e.g., diethyl ether or hexane) and water to remove the morpholine byproduct.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude silylated product can be purified by vacuum distillation or column chromatography if required.
Protocol 2: High-Potency Silylation using BSTFA with TMCS Catalyst
This method is common for derivatizing samples for GC-MS analysis, especially for less reactive or sterically hindered functional groups.[6]
-
Preparation: Place the dry (lyophilized if necessary) sample (1.0 equivalent) into a reaction vial.
-
Reagent Addition: Add an anhydrous solvent (e.g., pyridine or acetonitrile) followed by the silylating agent mixture, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) (2.0 to 3.0 equivalents).[6]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes.[6]
-
Analysis: After cooling to room temperature, the sample is typically diluted with an appropriate solvent and can be directly injected into the GC-MS for analysis. The volatile byproducts of BSTFA do not usually interfere with the chromatogram.[5]
Conclusion: Selecting the Right Agent
The choice of silylating agent is a balance of reactivity, cost, and experimental convenience.
This compound (TMSM) is a viable, moderately reactive silylating agent suitable for standard applications where its basic, non-volatile morpholine byproduct can be easily removed. However, for challenging substrates that are sterically hindered, less reactive, or for analytical applications where reaction speed and volatile byproducts are paramount, higher-potency agents such as MSTFA or BSTFA are generally superior choices. Researchers should consider the trade-offs in reactivity and experimental requirements when incorporating TMSM into their synthetic or analytical protocols.
References
- 1. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 2. chemimpex.com [chemimpex.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 13368-42-8 | Benchchem [benchchem.com]
Assessing the stability of silyl ethers derived from 4-(Trimethylsilyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl moieties is a critical strategic decision. Silyl ethers are a cornerstone of modern synthetic chemistry, prized for their ease of installation and tunable stability, which allows for their selective removal under specific conditions. 4-(Trimethylsilyl)morpholine serves as an effective reagent for the introduction of a trimethylsilyl (TMS) protecting group. This guide provides a comprehensive assessment of the stability of the resulting silyl ethers, benchmarking them against other commonly employed silyl ether protecting groups. The information presented herein is supported by a review of experimental data to aid in the strategic planning of complex synthetic routes.
Comparative Stability of Silyl Ethers
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom. Larger, bulkier substituents impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby enhancing the stability of the protecting group. Silyl ethers derived from this compound are trimethylsilyl (TMS) ethers. As the least sterically hindered of the common silyl ethers, TMS ethers are known for their high reactivity and lability, making them suitable for the temporary protection of hydroxyl groups that need to be unmasked under very mild conditions.
The relative stability of common silyl ethers under acidic and basic conditions follows a well-established trend.[1][2]
Relative Stability to Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS
Relative Stability to Basic Hydrolysis: TMS < TES < TBDMS ≈ TBDPS < TIPS
The following tables provide a summary of the relative stability and typical cleavage conditions for common silyl ethers.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data sourced from multiple references.[1]
Table 2: Common Cleavage Conditions for Silyl Ethers
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Mediated Cleavage |
| TMS | Very labile; cleaved by weak acids (e.g., acetic acid in THF/water), silica gel. | Cleaved by mild bases (e.g., K₂CO₃ in methanol). | Rapidly cleaved by TBAF in THF. |
| TES | More stable than TMS; requires stronger acids. | More stable than TMS; requires stronger basic conditions. | Readily cleaved by TBAF in THF. |
| TBDMS/TBS | Stable to mild acids; requires stronger acids (e.g., CSA in methanol). | Stable to aqueous bases; requires stronger conditions. | Cleaved by TBAF in THF; slower than TMS and TES. |
| TIPS | Highly stable to acidic conditions. | Very stable to basic conditions. | Cleaved by TBAF in THF; requires longer reaction times. |
| TBDPS | Very high stability to acidic conditions. | Stability comparable to TBDMS. | Cleaved by TBAF in THF; slower than TBDMS. |
Note: The stability of silyl ethers derived from this compound is represented by the data for TMS ethers.
Reaction Mechanism and Stability Assessment Workflow
The formation of a silyl ether from an alcohol and this compound proceeds through a nucleophilic attack of the alcohol on the silicon atom of the silylating agent. This reaction is typically classified as an SN2-like process at the silicon center, resulting in the formation of the silyl ether and morpholine as a byproduct.
Silylation of an alcohol with this compound.
A systematic experimental approach is crucial for assessing the stability of a silyl ether under specific reaction conditions. The following workflow outlines a general procedure for such an evaluation.
References
Benchmarking the performance of 4-(Trimethylsilyl)morpholine against newer silylating reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic and analytical chemistry, the strategic selection of a silylating agent is pivotal for the successful protection of functional groups and the derivatization of molecules for analysis. This guide provides an objective comparison of 4-(Trimethylsilyl)morpholine (TMSM), a morpholino-substituted aminosilane, against more conventional and newer generations of silylating reagents. The performance of these reagents is evaluated based on available experimental data, with a focus on their application in organic synthesis and analytical workflows.
Executive Summary
This compound is a commercially available silylating agent belonging to the class of aminosilanes. While it offers ease of handling compared to more volatile and corrosive chlorosilanes, its silylating potential is generally considered to be lower than that of highly reactive silylamides like N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Newer silylating reagents continue to be developed, offering advantages in selectivity, reactivity under mild conditions, and specialized applications such as asymmetric synthesis and photolabile protection. This guide will delve into a comparative analysis of TMSM with established reagents like BSTFA and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and touch upon the advancements brought by newer reagents.
Performance Comparison of Silylating Agents
The efficacy of a silylating agent is primarily determined by its reactivity towards various functional groups, the stability of the resulting silyl ether, and the nature of the byproducts formed. The following tables summarize the performance of this compound in comparison to other widely used silylating agents for the derivatization of a model substrate, testosterone, a common analyte in biomedical research requiring silylation for gas chromatography-mass spectrometry (GC-MS) analysis.
Table 1: Comparison of Silylating Agent Performance for Testosterone Derivatization
| Silylating Agent | Abbreviation | Class | Typical Reaction Conditions | Reported Yield | Byproducts | Key Characteristics |
| This compound | TMSM | Aminosilane | 60-80°C, 1-4 hours (estimated) | Data not readily available | Morpholine | Moderate reactivity; basic byproduct. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Silylamide | 60-80°C, 15-60 min | >95% | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide | High reactivity, volatile byproducts.[1] |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylamide | 60-80°C, 15-30 min | >98% | N-methyltrifluoroacetamide | Very high reactivity, highly volatile byproducts, often considered the gold standard for GC-MS. |
| Trimethylchlorosilane (with base) | TMCS | Chlorosilane | Room Temp, 1-16 hours | Variable, substrate-dependent | HCl (neutralized by base) | Corrosive byproduct, requires stoichiometric base. |
| Benzoyldiisopropylchlorosilane | - | Acylsilane | Mild conditions | High | Diisopropyl(phenyl)silanol | A newer reagent whose silyl ether is removable with visible blue light. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible results. Below are representative protocols for the silylation of testosterone using BSTFA and MSTFA, which can serve as a benchmark for comparison. A general, representative protocol for TMSM is also provided based on the typical reactivity of aminosilanes.
Protocol 1: Silylation of Testosterone with BSTFA (+1% TMCS)
-
Materials:
-
Testosterone standard solution (1 mg/mL in a suitable solvent like ethyl acetate).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Anhydrous pyridine (optional, as a catalyst and solvent).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
-
Procedure:
-
Pipette 100 µL of the testosterone standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 2: Silylation of Testosterone with MSTFA
-
Materials:
-
Testosterone standard solution (1 mg/mL in a suitable solvent).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
-
Procedure:
-
Pipette 100 µL of the testosterone standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of MSTFA to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
Protocol 3: Representative Silylation of Testosterone with this compound (TMSM)
-
Materials:
-
Testosterone standard solution (1 mg/mL in a suitable solvent).
-
This compound (TMSM).
-
Anhydrous toluene or other high-boiling inert solvent.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
-
-
Procedure:
-
Pipette 100 µL of the testosterone standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of anhydrous toluene and 50 µL of TMSM to the vial.
-
Securely cap the vial and vortex for 30 seconds.
-
Heat the vial at 80°C for 2 hours, monitoring the reaction progress by GC-MS if possible.
-
Cool the vial to room temperature before GC-MS analysis.
-
Mandatory Visualizations
Analytical Workflow for Steroid Profiling by GC-MS
The following diagram illustrates a typical workflow for the analysis of steroids in biological samples, highlighting the critical derivatization step where different silylating agents can be employed.
Caption: Workflow for GC-MS analysis of steroids.
Logical Relationship of Silylating Agent Selection
The choice of a silylating agent is a multi-faceted decision based on several key factors. The following diagram illustrates the logical considerations for selecting an appropriate reagent.
Caption: Decision tree for silylating agent selection.
Conclusion
This compound serves as a moderately reactive aminosilane for the silylation of functional groups. Its primary advantages lie in its non-corrosive nature compared to chlorosilanes and the basicity of its morpholine byproduct, which can act as an HCl scavenger if present. However, for applications requiring high throughput and the derivatization of sterically hindered or less reactive functional groups, silylamides such as BSTFA and MSTFA offer superior performance with the added benefit of volatile byproducts, which is particularly advantageous in sensitive GC-MS analyses.
The field of silylating agents is continually evolving, with new reagents being designed for enhanced selectivity, milder reaction conditions, and novel deprotection strategies. While this compound remains a viable option for specific applications, researchers and drug development professionals should consider the full spectrum of available reagents to optimize their synthetic and analytical protocols. The choice will ultimately depend on a careful evaluation of substrate reactivity, desired reaction kinetics, and the specific requirements of the downstream application.
References
Safety Operating Guide
Proper Disposal of 4-(Trimethylsilyl)morpholine: A Step-by-Step Guide
For immediate reference, 4-(Trimethylsilyl)morpholine is a flammable and corrosive liquid. Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory during handling and disposal.
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Hazard Information
This compound presents multiple hazards that must be managed during the disposal process. It is classified as a flammable liquid and vapor, and it can cause severe skin burns and eye damage.[1][2] Inhalation may also lead to respiratory irritation.[2]
Key safety precautions include:
-
Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2][3]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles, and a face shield.[2]
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3]
-
Use non-sparking tools and ensure that all containers and equipment are properly grounded to prevent static discharge.[2][3]
Quantitative Data for Safe Handling
The following table summarizes key quantitative data for this compound, which is critical for safe handling and storage prior to disposal.
| Property | Value | Source |
| Flash Point | 29 °C (84.2 °F) - closed cup | |
| Boiling Point | 160 °C | [4] |
| Density | 0.897 g/mL at 25 °C | [4] |
| WGK (Water Hazard Class) | 3 (highly hazardous to water) | [4] |
Step-by-Step Disposal Procedure
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[3][5] Do not attempt to dispose of this chemical down the drain or into the sewer system.[2]
Step 1: Waste Collection
-
Designate a specific, properly labeled, and chemically compatible waste container for this compound. The container should be in good condition and have a secure, tightly fitting lid.
-
When transferring the waste, do so in a well-ventilated area and wear full PPE.
-
Do not mix this compound with incompatible waste streams.
Step 2: Temporary Storage of Waste
-
Store the sealed waste container in a designated, locked, and well-ventilated chemical storage area.[3]
-
The storage area should be cool and away from sources of ignition.[3]
-
Ensure the waste container is clearly labeled with the chemical name and associated hazards.
Step 3: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide the disposal service with an accurate description of the waste, including its chemical composition and any potential contaminants.
-
Follow all instructions provided by the EHS office or the disposal company regarding packaging and labeling for transport.
Step 4: Handling Empty Containers
-
Empty containers that held this compound should be treated as hazardous waste as they may contain flammable and corrosive residues.[2]
-
Do not rinse the containers into the sewer.
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected and disposed of as hazardous waste along with the this compound.
-
Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Emergency Procedures
In the event of a spill or exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]
-
Spill: Evacuate the area and remove all ignition sources.[6] Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a suitable container for disposal.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
